1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
Description
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Properties
IUPAC Name |
1-bromo-2-methoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQRLMCZVKFXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650405 | |
| Record name | 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848360-85-0 | |
| Record name | 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848360-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene and Its Analogs
Introduction
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is a halogenated and fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a methoxy group, and a trifluoromethoxy group on a benzene ring, suggests its utility as a versatile building block in organic synthesis. The combination of these functional groups can impart unique electronic and lipophilic properties to larger molecules, making it a valuable intermediate for the synthesis of novel pharmaceutical candidates and advanced materials.
The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The methoxy and trifluoromethoxy groups are known to modulate the pharmacokinetic and pharmacodynamic properties of drug molecules. The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can enhance metabolic stability, bioavailability, and binding affinity.[1][2]
Chemical and Physical Properties
While specific experimental data for this compound is unavailable, the properties of its isomers and analogs are summarized in the table below to provide an estimated profile.
| Property | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | 1-Bromo-4-(trifluoromethoxy)benzene | 1-Bromo-2-(trifluoromethoxy)benzene | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene |
| CAS Number | 402-07-3[3] | 407-14-7 | 64115-88-4[4] | Not readily available |
| Molecular Formula | C8H6BrF3O[3] | C7H4BrF3O | C7H4BrF3O[4] | C8H6BrF3O |
| Molecular Weight | 255.04 g/mol [3] | 241.01 g/mol | 241.01 g/mol [4] | 255.03 g/mol |
| Boiling Point | Not available | 80 °C at 50 mmHg | 158-160 °C[4] | Not available |
| Density | Not available | 1.622 g/mL at 25 °C | 1.62 g/mL at 25 °C[4] | Not available |
| Refractive Index | Not available | n20/D 1.461 | n20/D 1.464[4] | Not available |
Synthesis and Reactivity
The synthesis of this compound would likely follow established methodologies for the synthesis of substituted aromatic compounds. A plausible synthetic route could involve the bromination of a substituted benzene precursor or the introduction of the methoxy and trifluoromethoxy groups onto a brominated benzene ring.
A potential synthetic pathway could start from 2-methoxy-4-(trifluoromethoxy)aniline, which could be synthesized from commercially available precursors. The aniline could then undergo a Sandmeyer reaction to introduce the bromine atom at the 1-position.
Caption: Hypothetical synthesis of this compound.
This protocol is a representative example for the bromination of a substituted phenol, which could be a key step in the synthesis of the target compound or its precursors.
-
Dissolution: Dissolve the phenolic precursor (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) or bromine (1.0-1.2 eq) in the same solvent to the cooled solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
Substituted bromobenzenes are pivotal intermediates in the synthesis of complex organic molecules. The bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.
The trifluoromethoxy group is particularly valuable in drug design as it can enhance a molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[2] The methoxy group can also influence biological activity and metabolic pathways.[5] Therefore, this compound is a promising building block for the synthesis of novel therapeutic agents targeting a range of diseases.
In materials science, the incorporation of fluorinated moieties can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties, making them suitable for applications in polymers and liquid crystals.[1]
Given the prevalence of similar structures in kinase inhibitors, a molecule synthesized from this bromo-intermediate could potentially target protein kinase signaling pathways, which are often dysregulated in cancer.
Caption: Potential inhibition of a generic kinase signaling pathway.
Spectroscopic Analysis
No experimental spectroscopic data is available for this compound. However, based on its structure and data from analogs, the following spectral characteristics can be predicted.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the substitution pattern. Signals for the methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom would be shifted downfield, while the carbons bearing the oxygen-containing substituents would also have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-Br, C-O, C-F, and aromatic C-H and C=C bonds.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing molecule.
This guide provides a foundational understanding of this compound based on available chemical knowledge. Further experimental investigation is required to fully elucidate its properties and potential.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]
- 4. 1-Bromo-2-(trifluoromethoxy)benzene 97 64115-88-4 [sigmaaldrich.com]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a detailed overview of the anticipated physical properties of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. Due to the limited availability of experimental data for this specific isomer, this document outlines the expected physicochemical characteristics based on structure-property relationships of analogous compounds. Furthermore, it details the standard experimental protocols for the determination of these key physical properties.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₆BrF₃O₂
-
Molecular Weight: 271.03 g/mol
-
Chemical Structure:
Predicted Physical Properties
The physical properties of this compound are influenced by the interplay of its substituent groups: the bromo, methoxy, and trifluoromethoxy groups. The following table summarizes the predicted properties based on trends observed for substituted aromatic compounds.
| Property | Predicted Value/Range | Notes |
| Appearance | Colorless to light yellow liquid or low-melting solid | Aromatic ethers and halides are often liquids or low-melting solids at room temperature. |
| Boiling Point | ~220-240 °C (at 760 mmHg) | The boiling point is expected to be elevated due to the relatively high molecular weight and polarity introduced by the substituents. This is an estimation based on isomers and similarly substituted benzenes. |
| Melting Point | < 25 °C | If a solid, it is expected to have a low melting point. Many polysubstituted benzene isomers are liquids at room temperature. |
| Density | ~1.6 - 1.7 g/cm³ at 20 °C | The presence of a bromine atom and a trifluoromethoxy group is expected to significantly increase the density compared to benzene. For comparison, the density of 1-Bromo-4-(trifluoromethoxy)benzene is approximately 1.62 g/cm³ at 20 °C. |
| Refractive Index | ~1.48 - 1.50 (at 20 °C) | The refractive index is anticipated to be in this range, typical for fluorinated and brominated aromatic compounds. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane). | The molecule is largely non-polar, making it immiscible with water but readily soluble in organic solvents. Ethers can form weak hydrogen bonds with water, but the overall hydrophobic nature of the molecule dominates.[1][2] |
Experimental Protocols for Physical Property Determination
Accurate determination of the physical properties of a novel compound like this compound requires standardized experimental procedures.
The melting point is a crucial indicator of purity for solid compounds.
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[3][4]
-
For liquid compounds, the boiling point is a key physical constant.
-
Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or heating block).
-
Procedure (Siwoloboff Method):
-
A small volume (0.5-1 mL) of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5][6][7]
-
The density of a liquid can be determined using several methods.
-
Apparatus: Pycnometer or a volumetric flask, analytical balance.
-
Procedure (using a volumetric flask):
-
A clean, dry volumetric flask of a known volume (e.g., 1.00 mL or 5.00 mL) is accurately weighed.
-
The flask is filled to the calibration mark with the liquid sample, ensuring the temperature is controlled (e.g., 20 °C).
-
The filled flask is reweighed.
-
The density is calculated by dividing the mass of the liquid (mass of filled flask - mass of empty flask) by the known volume of the flask.[8][9]
-
The refractive index is a measure of how light bends as it passes through the liquid and is a valuable property for identification.
-
Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium D line at 589 nm).
-
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the lower prism.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[10][11]
-
Visualizations
Caption: A logical workflow for the synthesis and characterization of the target compound.
Caption: Relationship between molecular factors, intermolecular forces, and physical properties.
References
- 1. byjus.com [byjus.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. athabascau.ca [athabascau.ca]
- 4. scribd.com [scribd.com]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. chm.uri.edu [chm.uri.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. davjalandhar.com [davjalandhar.com]
An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. This document details the proposed synthetic route, encompassing key reactions, and provides generalized experimental protocols based on established chemical transformations.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available starting material, 4-(trifluoromethoxy)phenol. The proposed pathway involves an initial O-methylation of the phenolic hydroxyl group to yield the intermediate, 4-(trifluoromethoxy)anisole. Subsequent regioselective electrophilic bromination of this intermediate affords the target molecule.
The directing effects of the substituents on the aromatic ring are crucial for the success of this pathway. The methoxy group (-OCH₃) is a potent activating group and directs electrophilic substitution to the ortho and para positions. Conversely, the trifluoromethoxy group (-OCF₃) is a deactivating group with meta-directing influence. In the intermediate, 4-(trifluoromethoxy)anisole, the strong activating nature of the methoxy group dominates, dictating the position of the incoming electrophile. With the para position occupied by the trifluoromethoxy group, the bromination is selectively directed to the position ortho to the methoxy group, yielding the desired this compound.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound. These protocols are based on general procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 4-(Trifluoromethoxy)anisole (O-Methylation)
The O-methylation of 4-(trifluoromethoxy)phenol can be accomplished using various methylating agents. A common and effective method involves the use of dimethyl sulfate in the presence of a weak base like potassium carbonate.
Materials:
-
4-(Trifluoromethoxy)phenol
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add dimethyl sulfate (1.1 - 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether or dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethoxy)anisole.
-
The product can be purified further by vacuum distillation if necessary.
Step 2: Synthesis of this compound (Bromination)
The regioselective bromination of 4-(trifluoromethoxy)anisole is achieved by electrophilic aromatic substitution. The use of molecular bromine in a suitable solvent like acetic acid is a standard procedure.
Materials:
-
4-(Trifluoromethoxy)anisole
-
Bromine (Br₂)
-
Glacial acetic acid
-
Dichloromethane or Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(trifluoromethoxy)anisole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 - 1.1 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Pour the reaction mixture into a beaker containing ice-water.
-
Quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel or by vacuum distillation.
Quantitative Data
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | O-Methylation | Phenols | Anisoles | (CH₃)₂SO₄, K₂CO₃, Acetone | 85 - 95 |
| 2 | Bromination | Anisoles | ortho-Bromoanisoles | Br₂, Acetic Acid | 70 - 90 |
Experimental Workflow
The logical flow of the experimental procedure, from starting materials to the final purified product, is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
In-Depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is a halogenated and fluorinated aromatic ether. Its specific substitution pattern makes it a potentially valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of a bromine atom allows for various cross-coupling reactions, while the methoxy and trifluoromethoxy groups can influence the electronic properties, lipophilicity, and metabolic stability of derivative compounds. This guide provides a summary of the available safety information for this compound, based on data for structurally similar chemicals due to the limited availability of a comprehensive Safety Data Sheet (SDS) for the exact molecule.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |
| Molecular Weight | 255.03 g/mol | PubChem[1] |
| Computed XLogP3 | 4.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 253.95541 Da | PubChem[1] |
| Monoisotopic Mass | 253.95541 Da | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Hazard Identification and GHS Classification
A comprehensive GHS classification for this compound is not available. However, based on data for analogous compounds, the following hazards may be anticipated. For the related compound 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, it is classified as hazardous to the aquatic environment (long-term hazard).[1] For other similar brominated and fluorinated benzene derivatives, common hazard statements include skin irritation, serious eye irritation, and potential for respiratory irritation.
Anticipated GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 |
GHS Pictograms (Anticipated)
Caption: Anticipated GHS pictograms.
Hazard Statements (Anticipated)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long lasting effects.[1]
Precautionary Statements (Anticipated)
-
Prevention: P261, P264, P271, P273, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P391
-
Storage: P403+P233, P405
-
Disposal: P501
Handling and Storage
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from sources of ignition.
First-Aid Measures
Given the anticipated hazards, the following first-aid measures are recommended:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Immediately wash with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce irritating and toxic gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Toxicological Information
No specific toxicological data is available for this compound. The information below is based on general principles for similar compounds.
| Endpoint | Anticipated Effect |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Expected to be irritating to the skin. |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| STOT-Single Exposure | May cause respiratory tract irritation. |
| STOT-Repeated Exposure | No data available. |
| Aspiration Hazard | No data available. |
Ecological Information
Detailed ecotoxicological data for this compound is not available. However, the related compound 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is classified as toxic to aquatic life with long-lasting effects.[1] It is prudent to assume that this compound may also pose a risk to the aquatic environment.
Experimental Protocols
Hypothetical Synthetic Pathway
References
Technical Guide: Properties and Handling of Brominated Trifluoromethoxylated Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the physicochemical properties, synthesis, and handling of brominated trifluoromethoxylated benzene derivatives. The specific compound of interest, 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, is not widely documented in publicly available literature. Therefore, this guide utilizes data from closely related and commercially available isomers, primarily 1-Bromo-4-(trifluoromethoxy)benzene , to provide representative information. All experimental work should be conducted with the appropriate safety precautions and after consulting the relevant Safety Data Sheets (SDS).
Introduction
Brominated and fluorinated benzene derivatives are key building blocks in medicinal chemistry and materials science. The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecules. The trifluoromethoxy group (-OCF₃) is often incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and bioavailability. This guide focuses on the characteristics of this class of compounds, with a specific emphasis on providing a foundational understanding for researchers working with these molecules.
The molecular weight of the requested compound, This compound , is calculated to be 271.03 g/mol based on its molecular formula of C₈H₆BrF₃O₂.
Physicochemical Properties
The following table summarizes the key physicochemical properties of selected brominated trifluoromethoxylated benzene isomers to provide a comparative overview.
| Property | 1-Bromo-4-(trifluoromethoxy)benzene | 1-Bromo-2-(trifluoromethoxy)benzene | 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene |
| CAS Number | 407-14-7 | 64115-88-4[1] | 261951-96-6[2] | 402-07-3[3] |
| Molecular Formula | C₇H₄BrF₃O | C₇H₄BrF₃O[1] | C₈H₆BrF₃O[2] | C₈H₆BrF₃O[3] |
| Molecular Weight | 241.01 g/mol [1] | 241.01 g/mol [1] | 255.03 g/mol [2] | 255.04 g/mol [3] |
| Appearance | Clear colorless to yellow liquid | - | - | - |
| Density | 1.622 g/mL at 25 °C | 1.62 g/mL at 25 °C[1] | - | - |
| Boiling Point | 80 °C at 50 mmHg | 158-160 °C[1] | - | - |
| Refractive Index | n20/D 1.461 | n20/D 1.464[1] | - | - |
| Flash Point | 60 °C (closed cup)[1] | 60 °C (closed cup) | - | - |
Experimental Protocols
Synthesis
The synthesis of brominated trifluoromethoxylated benzenes can generally be achieved through two primary routes: electrophilic bromination of a trifluoromethoxylated precursor or the introduction of the trifluoromethoxy group onto a brominated benzene ring.
Representative Synthesis: Electrophilic Bromination of 4-(trifluoromethoxy)benzene
A common method for synthesizing 1-Bromo-4-(trifluoromethoxy)benzene involves the direct bromination of 4-(trifluoromethoxy)benzene.
-
Reactants: 4-(trifluoromethoxy)benzene, Bromine (Br₂) or N-Bromosuccinimide (NBS).
-
Solvent: A suitable solvent such as dichloromethane or acetic acid.
-
Procedure:
-
Dissolve 4-(trifluoromethoxy)benzene in the chosen solvent.
-
Slowly add the brominating agent (e.g., a solution of Bromine in the same solvent) to the reaction mixture at a controlled temperature, often at room temperature or below.
-
The reaction is stirred for a specified period until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any excess bromine, followed by washing with a base (e.g., sodium bicarbonate) and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the pure 1-Bromo-4-(trifluoromethoxy)benzene.
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of these compounds, allowing for both separation and identification.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a steady rate (e.g., 10 °C/min).
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z ratio (e.g., 50-300 amu) to detect the molecular ion and characteristic fragment ions.
-
Safety and Handling
Compounds in this class are generally considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
| Hazard Category | Recommendations |
| Eye Contact | Causes serious eye irritation. Wear safety glasses with side-shields or chemical goggles. |
| Skin Contact | Causes skin irritation. Wear protective gloves (e.g., nitrile rubber). |
| Inhalation | May cause respiratory irritation. Avoid breathing vapors or mist. |
| Ingestion | Harmful if swallowed. Do not ingest. |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, and open flames. |
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.
-
Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.
Visualizations
Representative Synthesis Pathway
References
Technical Guide: Solubility Profile of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. Due to the limited availability of specific experimental data for this compound, this document leverages data from the structurally similar compound 1-Bromo-4-(trifluoromethoxy)benzene and outlines standardized experimental protocols for determining solubility. This approach provides a robust framework for researchers to assess the solubility of the target compound in various solvent systems.
Predicted Solubility and Data from Structurally Similar Compounds
To provide a quantitative reference, the water solubility of the closely related compound, 1-Bromo-4-(trifluoromethoxy)benzene, is presented in the table below. This compound lacks the methoxy group present in the target compound but shares the brominated trifluoromethoxybenzene core.
| Compound | Solvent | Solubility | Temperature |
| 1-Bromo-4-(trifluoromethoxy)benzene | Water | 11.7 mg/L | Not Specified |
Table 1: Quantitative solubility data for a structurally similar compound. This data can be used as an estimate for the solubility of this compound in aqueous solutions.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in various solvents. These protocols are based on established qualitative and semi-quantitative techniques for organic compounds.[1][2][3]
General Qualitative Solubility Test
This procedure can be used to assess solubility in a range of solvents such as water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).
Materials:
-
This compound
-
Solvent of interest
-
Small test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for 30 seconds.
-
Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
-
If the compound dissolves completely, it is considered "soluble." If it does not dissolve, it is "insoluble." If some but not all of the compound dissolves, it is "partially soluble."
Aqueous Acid-Base Solubility
This set of experiments helps to identify the presence of acidic or basic functional groups and can be crucial for understanding the compound's behavior in different pH environments, which is particularly relevant in drug development.[2][3]
Materials:
-
This compound
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Small test tubes
-
Vortex mixer
Procedure:
-
Water Solubility: First, determine the solubility in deionized water using the general qualitative protocol described above. If the compound is water-soluble, proceed with testing its aqueous solution with pH paper. If it is water-insoluble, proceed to the next steps.
-
5% NaOH Solubility: To a test tube containing ~25 mg of the compound, add 0.75 mL of 5% NaOH solution. Shake vigorously. If the compound dissolves, it suggests the presence of an acidic functional group.
-
5% NaHCO₃ Solubility: To a fresh test tube with ~25 mg of the compound, add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Dissolution indicates the presence of a relatively strong acidic group.
-
5% HCl Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% HCl solution. Dissolution suggests the presence of a basic functional group.
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the systematic determination of the solubility of an organic compound like this compound.
Figure 1: A flowchart outlining the systematic experimental workflow for determining the solubility of this compound.
Significance in Drug Development
The solubility of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For drug development professionals, understanding the solubility of this compound is essential for:
-
Formulation Development: Poor aqueous solubility can hinder the development of oral and intravenous dosage forms. Solubility data in various co-solvents and excipients is vital for creating effective drug delivery systems.
-
Bioavailability: A compound must be in a dissolved state to be absorbed into the systemic circulation. Low solubility often correlates with poor bioavailability.
-
In Vitro Assays: Many biological assays are conducted in aqueous buffers. The solubility of a test compound in the assay medium is crucial for obtaining accurate and reproducible results. The use of co-solvents like DMSO is common, but their concentration must be carefully controlled.[4]
Given that this compound is a versatile substrate in palladium-catalyzed cross-coupling reactions, it serves as a key building block in the synthesis of more complex molecules for pharmaceuticals and other applications.[5] Therefore, a thorough understanding of its solubility is foundational for its effective use in medicinal chemistry.
References
An In-Depth Technical Guide to the Predicted NMR Spectra of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. Due to the limited availability of published experimental spectra for this specific compound, this guide offers a comprehensive prediction based on established NMR principles and data from structurally analogous compounds. This document is intended to serve as a valuable resource for the identification and characterization of this and similar molecules.
Predicted Quantitative NMR Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound, assuming the spectra are acquired in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~ 7.55 | d | J ≈ 2.5 Hz | 1H | H-3 |
| ~ 7.20 | dd | J ≈ 8.8, 2.5 Hz | 1H | H-5 |
| ~ 6.95 | d | J ≈ 8.8 Hz | 1H | H-6 |
| ~ 3.90 | s | - | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 156.0 | C-2 |
| ~ 148.0 (q, J ≈ 2 Hz) | C-4 |
| ~ 134.0 | C-6 |
| ~ 122.0 (q, J ≈ 258 Hz) | -OCF₃ |
| ~ 120.0 | C-5 |
| ~ 115.0 | C-3 |
| ~ 113.0 | C-1 |
| ~ 56.5 | -OCH₃ |
Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -58.0 | s | -OCF₃ |
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with atom numbering for NMR assignment correlation.
Caption: Structure of this compound with atom numbering.
Predicted ¹H-¹H Coupling Relationships
The following diagram illustrates the expected spin-spin coupling between the aromatic protons.
Caption: Predicted proton coupling network in the aromatic region.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra for a fluorinated aromatic compound like this compound is detailed below.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for nonpolar to moderately polar organic molecules.
-
Internal Standard: The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the chemical shift can be referenced to a known internal standard if one is present.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Final Touches: Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.
Instrument Setup and Data Acquisition
The spectra should be recorded on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
Insertion: Place the NMR tube into the spectrometer's magnet.
-
Locking and Shimming: Lock the instrument on the deuterium signal of the CDCl₃ solvent and perform shimming to optimize the magnetic field homogeneity for better resolution.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Parameters (Proton Decoupled):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR Parameters (Proton Decoupled):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-256
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and Baseline Correction: Perform phase and baseline corrections to ensure accurate peak representation.
-
Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Analysis: Carry out peak picking and integration (for ¹H NMR) to determine chemical shifts and relative proton counts.
This comprehensive guide provides a robust framework for understanding and predicting the NMR spectral characteristics of this compound, aiding in its synthesis, characterization, and application in various scientific fields.
An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity profile of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (CAS No. 402-07-3). Due to the limited availability of specific experimental data for this compound, this guide extrapolates its reactivity based on established principles of organic chemistry and data from closely related structural analogs. The document covers key transformations including palladium-catalyzed cross-coupling reactions, metallation, and aromatic substitution reactions. Detailed experimental protocols from analogous systems are provided as a starting point for reaction optimization. Visual diagrams of reaction mechanisms and logical workflows are included to facilitate a deeper understanding of the molecule's chemical behavior.
Introduction
This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The unique substitution pattern—a bromine atom, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethoxy group—creates a nuanced reactivity profile that can be strategically exploited for selective functionalization.
The bromine atom serves as a versatile handle for a variety of cross-coupling and metallation reactions. The electronic nature of the methoxy and trifluoromethoxy substituents, along with their positions on the benzene ring, dictates the regioselectivity and rate of these transformations, as well as the susceptibility of the aromatic ring to electrophilic and nucleophilic attack. This guide aims to provide a detailed overview of these reactivity aspects to aid researchers in the effective utilization of this compound in their synthetic endeavors.
Predicted Reactivity Profile
The reactivity of this compound is primarily governed by the interplay of its three substituents. The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions and can be exchanged with a metal in metallation reactions. The methoxy group is an ortho-, para-directing activator, while the trifluoromethoxy group is a deactivating meta-director. Their combined electronic and steric effects will influence the outcome of various reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is expected to be an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[1]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[2] Due to the presence of the electron-withdrawing trifluoromethoxy group, the oxidative addition of the C-Br bond to the palladium(0) catalyst is expected to be facile.
Representative Experimental Protocol for Suzuki-Miyaura Coupling (Adapted from a similar aryl bromide system): [3]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Add toluene and water (typically in a 10:1 ratio).
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 2-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Structurally Similar Aryl Bromides [3]
| Arylboronic Acid Partner | Product | Representative Yield (%) |
| p-Tolylboronic acid | 2-((Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |
| (4-Methoxyphenyl)boronic acid | 2-((Chloromethyl)-4'-methoxy-1,1'-biphenyl | 93 |
| (4-(Trifluoromethyl)phenyl)boronic acid | 2-((Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
Note: Yields are for the coupling of 1-bromo-2-(chloromethyl)benzene and are provided as an estimation of expected performance.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds.[4] This reaction is highly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals.
Representative Experimental Protocol for Buchwald-Hartwig Amination (Adapted from a similar aryl bromide system): [5]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).
-
After cooling, dilute with an organic solvent, wash with water and brine, and dry the organic layer.
-
Concentrate the solvent and purify the product by column chromatography.
-
Table 2: Representative Yields for Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride [5]
| Amine Partner | Ligand | Base | Representative Yield (%) |
| Aniline | XPhos | NaOtBu | >95 |
| Morpholine | RuPhos | K₃PO₄ | ~90 |
| n-Hexylamine | BrettPhos | LHMDS | >95 |
Note: Data is for the related compound 4-bromobenzotrifluoride and serves as a guide for optimization.
Metallation Reactions
The bromine atom of this compound can be exchanged for a metal, typically lithium or magnesium, to form a potent organometallic nucleophile.
Formation of the Grignard reagent, (2-methoxy-4-(trifluoromethoxy)phenyl)magnesium bromide, is a key transformation that opens up a wide range of subsequent reactions with electrophiles. The presence of the ortho-methoxy group may influence the rate of formation and stability of the Grignard reagent.
Representative Experimental Protocol for Grignard Reagent Formation (Adapted from a similar aryl bromide system): [6]
-
Materials:
-
Magnesium turnings (1.2 equiv)
-
Iodine (one crystal)
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
To a round-bottom flask, add magnesium turnings and a crystal of iodine. Gently heat with a heat gun under an inert gas flow until the iodine sublimes.
-
Add anhydrous THF to the flask.
-
Prepare a solution of this compound in anhydrous THF in a dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to ensure complete conversion.
-
The resulting Grignard reagent solution can be used directly in subsequent reactions.
-
Direct lithiation via halogen-metal exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) is another powerful method to generate a nucleophilic aryl species. This reaction is typically performed at low temperatures to prevent side reactions.
Aromatic Substitution Reactions
The benzene ring of this compound is substituted with both an activating group (-OCH₃) and a deactivating group (-OCF₃). The methoxy group is a strong ortho-, para-director, while the trifluoromethoxy group is a meta-director. The directing effects of the strongly activating methoxy group are expected to dominate.[7] Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the methoxy group. Given that the para position is occupied by the trifluoromethoxy group, and one ortho position is blocked by the bromine atom, the most likely position for electrophilic attack is the carbon atom ortho to the methoxy group and meta to the bromine and trifluoromethoxy groups (C3 position).
Nucleophilic aromatic substitution (SNAAr) on aryl halides is generally difficult and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the strongly electron-withdrawing trifluoromethoxy group is para to the bromine atom. This arrangement should activate the C-Br bond towards nucleophilic attack, making SNAAr reactions feasible under relatively mild conditions.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. A singlet corresponding to the methoxy group protons is expected around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
-
IR Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching vibrations for the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and strong C-O and C-F stretching bands.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of approximately equal intensity).
Conclusion
This compound is a promising building block for organic synthesis. Its reactivity is predicted to be dominated by palladium-catalyzed cross-coupling reactions at the C-Br bond, which is activated by the para-trifluoromethoxy group. The compound is also expected to readily form Grignard and organolithium reagents. The directing effects of the substituents suggest that electrophilic aromatic substitution will be directed to the C3 position. While specific experimental data for this compound is scarce, the information provided in this guide, based on analogous systems, offers a solid foundation for its application in the synthesis of novel and complex molecules. Researchers are encouraged to use the provided protocols as a starting point and to optimize reaction conditions for their specific applications.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, commercial availability, and its role in the synthesis of complex organic molecules.
Introduction
This compound (CAS No. 848360-85-0) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity to parent molecules, making it a valuable synthon in the development of novel pharmaceuticals.[1][2] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]
Commercial Availability
A number of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes the offerings from several identified commercial vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Specification | Storage Conditions |
| BLDpharm | 848360-85-0 | C8H6BrF3O2 | 271.03 | Information available upon request | Sealed in dry, room temperature |
| Chemspace | 848360-85-0 | C8H6BrF3O2 | - | In-Stock Screening Compound | - |
| Fluorochem Ltd. | 848360-85-0 | C8H6BrF3O2 | - | - | Room Temperature |
| 3ASenrise | 848360-85-0 | C8H6BrF3O2 | - | - | - |
Note: Purity and detailed specifications are typically provided on the Certificate of Analysis (CoA) which should be requested from the supplier.
Physicochemical Properties
The structural features of this compound contribute to its utility in organic synthesis. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 848360-85-0 | [5][6][7] |
| Molecular Formula | C8H6BrF3O2 | [5] |
| Molecular Weight | 271.03 g/mol | [5] |
| MDL Number | MFCD08458014 | [5] |
| SMILES | COC1=C(Br)C=CC(OC(F)(F)F)=C1 | [5] |
Role in Synthetic Chemistry
The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The trifluoromethyl and trifluoromethoxy groups are known to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[8][9][10] The bromo substituent serves as a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3]
Caption: Synthetic pathway illustrating the use of the title compound.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound from this compound and an appropriate boronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3 or K3PO4, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH4Cl solution
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any particular signaling pathways. Its primary role, as established, is that of a synthetic intermediate used to create novel molecules that may, in turn, be investigated for their effects on biological pathways. The introduction of the trifluoromethoxy group can influence the pharmacokinetic and pharmacodynamic properties of a synthesized molecule, potentially leading to interactions with various cellular targets and signaling cascades.[8][11]
Conclusion
This compound is a valuable and commercially available building block for the synthesis of complex organic molecules. Its utility is primarily centered in the fields of pharmaceutical and agrochemical research, where the incorporation of the trifluoromethoxy group can lead to compounds with enhanced biological and physicochemical properties. While detailed experimental protocols and biological activity data for this specific compound are limited in the public domain, its structural motifs suggest significant potential for the development of novel bioactive compounds. Researchers are encouraged to source this compound from reputable suppliers and to utilize established cross-coupling methodologies as a starting point for their synthetic endeavors.
References
- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 848360-85-0|this compound|BLD Pharm [bldpharm.com]
- 6. 848360-85-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. This compound|CAS 848360-85-0|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Electrophilic Bromination of 3-methoxy-1-(trifluoromethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of 3-methoxy-1-(trifluoromethoxy)benzene. This reaction is of interest in medicinal chemistry and materials science, as the introduction of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the methoxy and trifluoromethoxy groups modulate the physicochemical properties of the molecule.
Introduction and Regioselectivity Analysis
The electrophilic aromatic substitution of a benzene ring is governed by the electronic and steric effects of the substituents present. In the case of 3-methoxy-1-(trifluoromethoxy)benzene, we have two competing directing groups:
-
Methoxy group (-OCH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6) through resonance donation of electron density.
-
Trifluoromethoxy group (-OCF₃): While the oxygen has lone pairs that can participate in resonance, the strong electron-withdrawing effect of the fluorine atoms makes this group deactivating overall. It is generally considered to be a meta-directing group. However, some sources suggest it can direct ortho and para under certain conditions, though with significantly reduced reactivity compared to activating groups.
Given the strong activating nature of the methoxy group, it is anticipated to be the dominant directing group in this reaction. Therefore, the primary products are expected to be the result of bromination at the positions activated by the methoxy group.
The potential sites for bromination are:
-
Position 2: ortho to both the methoxy and trifluoromethoxy groups.
-
Position 4: para to the methoxy group and ortho to the trifluoromethoxy group.
-
Position 6: ortho to the methoxy group and meta to the trifluoromethoxy group.
Steric hindrance from the adjacent trifluoromethoxy group may disfavor substitution at position 2. Therefore, the major products are predicted to be bromination at positions 4 and 6.
Proposed Reaction Mechanism
The electrophilic bromination is proposed to proceed via a standard SEAr (electrophilic aromatic substitution) mechanism. The reaction involves the initial generation of a bromonium ion (Br⁺) or a polarized bromine complex, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation re-aromatizes the ring to yield the brominated product.
Caption: Proposed mechanism for electrophilic bromination.
Experimental Protocols
While no specific literature procedure for the bromination of 3-methoxy-1-(trifluoromethoxy)benzene was identified, a general protocol can be proposed based on methods for related activated aromatic compounds. N-Bromosuccinimide (NBS) in a suitable solvent is a common choice for the monobromination of activated rings.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-methoxy-1-(trifluoromethoxy)benzene | 103953-73-3 | 206.13 | 2.06 g | 10.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.78 g | 10.0 |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 50 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 50 mL | - |
| Saturated Sodium Thiosulfate (aq) | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-1-(trifluoromethoxy)benzene (2.06 g, 10.0 mmol).
-
Add acetonitrile (50 mL) and stir until the starting material is fully dissolved.
-
In one portion, add N-bromosuccinimide (1.78 g, 10.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (50 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the isomeric products.
Caption: General experimental workflow for bromination.
Predicted Outcomes and Characterization
Based on the regioselectivity analysis, the reaction is expected to yield a mixture of monobrominated isomers.
| Product | Predicted Position of Bromination | Expected Characterization Notes |
| 4-Bromo-3-methoxy-1-(trifluoromethoxy)benzene | Position 4 (para to -OCH₃) | ¹H NMR: Two doublets in the aromatic region. ¹³C NMR: Six distinct aromatic carbon signals. MS: Isotopic pattern for one bromine atom. |
| 2-Bromo-3-methoxy-1-(trifluoromethoxy)benzene | Position 6 (ortho to -OCH₃) | ¹H NMR: A singlet and two doublets (or a complex multiplet) in the aromatic region. ¹³C NMR: Six distinct aromatic carbon signals. MS: Isotopic pattern for one bromine atom. |
| 2-Bromo-1-methoxy-3-(trifluoromethoxy)benzene | Position 2 (ortho to both) | ¹H NMR: Two doublets in the aromatic region. Sterically hindered, likely a minor product. MS: Isotopic pattern for one bromine atom. |
The ratio of these isomers will depend on the specific reaction conditions employed. It is crucial to characterize the product mixture and isolated isomers thoroughly using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and potentially X-ray crystallography to unambiguously determine the regiochemistry of the bromination.
Safety Considerations
-
N-Bromosuccinimide: Corrosive and an oxidizer. Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Acetonitrile and Dichloromethane: Flammable and toxic solvents. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.
-
Brominated Aromatic Compounds: The toxicological properties of the products are unknown. Handle with care and avoid exposure.
This guide provides a theoretical and practical framework for approaching the electrophilic bromination of 3-methoxy-1-(trifluoromethoxy)benzene. Experimental validation is necessary to confirm the predicted regioselectivity and to optimize the reaction conditions for yield and purity.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and fine chemicals.[1] This protocol outlines recommended reaction conditions, a detailed experimental procedure, and a general workflow for this specific substrate.
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[2] The reaction is favored for its mild conditions, tolerance of various functional groups, and the low toxicity of its byproducts.[1] The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction and may require optimization for specific coupling partners.[3]
| Catalyst System | Aryl Halide Partner | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | This compound | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/Water | 100 | 24 | Typical >80% |
| Pd(OAc)₂ / SPhos | This compound | Arylboronic acid | K₃PO₄ | Toluene/Water | 80 | 12 | Typical >85% |
| PdCl₂(dppf)·CH₂Cl₂ | This compound | Arylboronic acid | Cs₂CO₃ | DMF | 90 | 12 | Typical >90% |
| Pd-PEPPSI-CMP | 1-Bromo-4-methoxybenzene | Phenylboronic acid | K₂CO₃ | MeOH | 80 | 1 | 98[4] |
Note: Yields are representative and can vary based on the specific arylboronic acid used and optimization of reaction conditions.
Experimental Protocols
Below is a detailed, step-by-step protocol for a general Suzuki-Miyaura cross-coupling reaction involving this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[5]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)[1]
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)[2]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[5]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 24 hours).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts.[6]
-
Washing: Wash the combined organic layer sequentially with water and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the synthesis of aryl amines, which are prevalent structural motifs in a vast array of bioactive molecules and functional materials.[1][2]
These application notes provide a comprehensive guide for the Buchwald-Hartwig amination of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene , an electron-rich aryl bromide with potential applications in medicinal chemistry and materials science. The electronic and steric properties of this substrate—namely the electron-donating methoxy group and the trifluoromethoxy substituent—necessitate careful consideration of reaction conditions to achieve optimal outcomes. While specific literature examples for this exact substrate are limited, this document provides recommended starting conditions and protocols based on well-established precedents for structurally similar aryl bromides.[2][4]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final carbon-nitrogen bond is forged through reductive elimination, which regenerates the active palladium(0) catalyst and releases the desired N-aryl amine product.[3] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally favoring the key steps of the catalytic cycle.[4]
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes which can offer enhanced stability and reactivity.
-
Phosphine Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich aryl bromides like the target substrate, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[4]
-
Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and substrate scope.[3][4]
-
Solvent: Anhydrous, deoxygenated aprotic solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices that have demonstrated efficacy in a wide range of Buchwald-Hartwig aminations.[3][4]
-
Amine Coupling Partner: A wide variety of primary and secondary amines can be used, including anilines, cyclic amines, and acyclic alkylamines.[1][2]
Data Presentation: Representative Reaction Conditions
Due to the limited availability of specific data for this compound, the following table presents representative conditions for the Buchwald-Hartwig amination of a structurally analogous electron-rich aryl bromide, 2-bromoanisole, with various amines. These conditions serve as a strong starting point for optimization.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | >90 |
| 3 | n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 12 | >95 |
| 4 | Piperidine | Pd₂(dba)₃ (1) | DavePhos (2) | Cs₂CO₃ (2.0) | Toluene | 100 | 20 | >92 |
Note: The data in this table is representative for a structurally similar substrate and should be used as a guideline for the optimization of the reaction with this compound.
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Protocol 1: General Procedure for Amination with a Primary or Secondary Amine
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Addition of Base: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Amine and Solvent: Add the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-methoxy-4-(trifluoromethoxy)aniline derivative.
Mandatory Visualizations
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The following protocols for common cross-coupling reactions serve as a comprehensive guide for the synthesis of novel biaryl, arylamine, and other valuable compounds.
Substrate Overview: this compound
The substrate, this compound, possesses a combination of functional groups that influence its reactivity in palladium-catalyzed cross-coupling reactions. The bromo substituent is the reactive site for oxidative addition to the palladium catalyst. The electron-donating methoxy group at the ortho position can influence the electronic and steric environment of the reaction center. The trifluoromethoxy group at the para position is a strong electron-withdrawing group, which can impact the reactivity of the aryl bromide.
I. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] The reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[1][2] For sterically hindered or electron-rich aryl bromides, the use of bulky and electron-rich phosphine ligands is often crucial for achieving high yields.
Representative Catalyst Systems and Conditions
While specific data for this compound is limited in the reviewed literature, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of analogous aryl bromides, providing a strong starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type | Reference |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃ | Toluene/Dioxane/Water | 90 | Arylboronic acid | Biaryl | [3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/Water | 100 | Arylboronic acid | Biaryl | [4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF | 80 | Arylboronic acid | Biaryl | [4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH | 110 | Potassium Aryltrifluoroborate | Biaryl | [4] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed toluene and water (typically a 10:1 to 5:1 ratio of toluene to water) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[5][6] This reaction is highly versatile, accommodating a wide range of primary and secondary amines.[7] The choice of a bulky and electron-rich phosphine ligand is critical for achieving high efficiency.[7]
Representative Catalyst Systems and Conditions
The following table provides representative conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type | Reference |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80 | Primary/Secondary Amine | N-Aryl Amine | [5] |
| Pd(OAc)₂ / P(t-Bu)₃ | Tri(tert-butyl)phosphine | K₃PO₄ | Dioxane | 100 | Primary/Secondary Amine | N-Aryl Amine | [5] |
| [Pd(allyl)Cl]₂ / RuPhos | RuPhos | LiHMDS | THF | 65 | Primary/Secondary Amine | N-Aryl Amine | [5] |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | Amide | N-Aryl Amide | [5] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Seal the tube, remove it from the glovebox, and evacuate and backfill with argon (repeat three times).
-
Add a solution of this compound and the amine in anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (as determined by GC-MS or TLC analysis).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Other Potential Cross-Coupling Reactions
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound is a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions.
-
Heck Reaction: For the formation of C-C bonds with alkenes to synthesize substituted alkenes.[8][9]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to aryl alkynes.[10][11]
-
Stille Coupling: Involves the reaction with organostannanes for C-C bond formation.[12][13]
-
Negishi Coupling: Utilizes organozinc reagents for C-C bond formation.[3][14]
The choice of reaction will depend on the desired final product and the available coupling partners. The general principles of catalyst, ligand, base, and solvent selection outlined in the detailed protocols above will serve as a valuable guide for developing procedures for these other transformations.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and desired outcomes. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood, following all necessary safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Negishi Coupling | NROChemistry [nrochemistry.com]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of biaryl compounds utilizing 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene as a key starting material. The protocols focus on widely-used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental transformations in modern organic synthesis and drug discovery.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The targeted starting material, this compound, offers a versatile platform for the introduction of diverse functionalities through carbon-carbon bond formation. The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating methoxy group can influence the reactivity of the aryl bromide, making the selection of appropriate reaction conditions crucial for successful coupling.
This document provides generalized protocols based on established methods for structurally similar aryl bromides. While these protocols serve as a robust starting point, optimization may be necessary to achieve optimal yields and purity for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[2]
Illustrative Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Quantitative Data for Analogous Suzuki-Miyaura Couplings
The following table summarizes yields obtained for the selective Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. This data can be considered indicative of expected performance.[3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 2-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |
| 2 | (4-Methoxyphenyl)boronic acid | 2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 93 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | (4-Acetylphenyl)boronic acid | 1-(2'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling is a versatile carbon-carbon bond-forming reaction between an organotin compound (organostannane) and an organic halide, catalyzed by palladium.[4] Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, allowing for a wide functional group tolerance.[5]
Illustrative Reaction Scheme:
Caption: General scheme for Stille coupling.
Quantitative Data for Analogous Stille Couplings
The following table presents representative yields for the Stille coupling of various aryl bromides, providing an indication of the expected efficiency of the reaction.
| Entry | Organostannane | Aryl Bromide | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | 4-Bromoanisole | Pd(PPh₃)₄ (2) | Toluene | 110 | 90 |
| 2 | Tributyl(vinyl)stannane | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (2) | Dioxane | 100 | 89 |
| 3 | Tributyl(2-thienyl)stannane | 4-Bromotoluene | Pd(OAc)₂/dppf (3) | DMF | 90 | 85 |
Note: This data is illustrative and based on general literature for Stille reactions.
Experimental Protocol: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Celite®
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by this compound and the organostannane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filtration: Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Stille coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[6] It is a powerful tool for the synthesis of substituted alkenes. Aryl bromides with electron-withdrawing groups are generally more reactive in the Heck reaction.
Illustrative Reaction Scheme:
Caption: General scheme for the Heck reaction.
Quantitative Data for Analogous Heck Reactions
The following table provides representative yields for the Heck reaction of various aryl bromides with styrene, which can serve as a benchmark for the expected outcome.[7]
| Entry | Aryl Bromide | Alkene | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 80 | 95 |
| 2 | 4-Bromobenzaldehyde | Styrene | K₂CO₃ | DMF/H₂O | 80 | 92 |
| 3 | 4-Bromotoluene | Styrene | K₂CO₃ | DMF/H₂O | 80 | 85 |
| 4 | 4-Bromoanisole | Styrene | K₂CO₃ | DMF/H₂O | 80 | 80 |
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-4 mol%)
-
Base (e.g., K₂CO₃, NaOAc, or Et₃N, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, Dioxane, or Acetonitrile)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask or sealed tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or sealed tube, add this compound, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent and the alkene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the substituted alkene.
Caption: Experimental workflow for the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is a key building block in modern medicinal chemistry, primarily utilized in the synthesis of biologically active molecules. Its unique substitution pattern, featuring a reactive bromine atom, an ortho-methoxy group, and a para-trifluoromethoxy group, makes it an attractive starting material for the development of novel therapeutics. The trifluoromethoxy (-OCF3) group is of particular importance as it can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their target proteins. The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrimidine-based kinase inhibitors, a class of compounds with significant potential in oncology.
Application in Kinase Inhibitor Synthesis
Derivatives of this compound have been successfully incorporated into a variety of heterocyclic scaffolds to generate potent inhibitors of protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts.[3][4][5] The 2-methoxy-4-(trifluoromethoxy)phenyl moiety, derived from the title compound, is frequently found in inhibitors targeting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[6][7][8][9]
The general strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitably functionalized pyrimidine boronic acid or ester. This reaction facilitates the formation of a carbon-carbon bond between the phenyl and pyrimidine rings, leading to the core structure of the target kinase inhibitors.[10][11]
Quantitative Data: Biological Activity of Related Pyrimidine-Based Kinase Inhibitors
While specific IC50 values for compounds directly synthesized from this compound are proprietary or dispersed in literature, the following table presents representative data for structurally related pyrimidine derivatives targeting EGFR and VEGFR-2, demonstrating the potential potency achievable with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound A | EGFR | 15 | A549 (Lung Cancer) | [7] |
| Compound B | VEGFR-2 | 25 | HUVEC (Endothelial) | [9] |
| Compound C | EGFR | 8 | HT-29 (Colon Cancer) | [7] |
| Compound D | VEGFR-2 | 42 | HepG2 (Liver Cancer) | [9] |
| Compound E | EGFR/VEGFR-2 | 12 (EGFR), 30 (VEGFR-2) | Multiple | [8] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-4-(2-methoxy-4-(trifluoromethoxy)phenyl)pyrimidine
This protocol describes a general procedure for the synthesis of a key intermediate in the development of pyrimidine-based kinase inhibitors.
Materials:
-
This compound
-
2-Aminopyrimidine-5-boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 2-aminopyrimidine-5-boronic acid pinacol ester (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(dppf)Cl2 (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-Amino-4-(2-methoxy-4-(trifluoromethoxy)phenyl)pyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate peptide, and the inhibitor at various concentrations to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Simplified VEGFR signaling pathway and point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2017046604A1 - Pyrazolopyrimidine derivatives as btk inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2018049152A8 - Pyrazolopyrimidine derivatives as hpk1 modulators and uses thereof for the treatment of cancer - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, widely utilized in the synthesis of pharmaceuticals and functional organic materials.[1][2]
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The Sonogashira coupling of this substrate allows for the introduction of an alkynyl moiety, opening avenues to a diverse range of complex molecular architectures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[2][3][4] This document outlines two detailed protocols, a classical copper-co-catalyzed method and a copper-free alternative, providing researchers with options to best suit their experimental needs.
Key Considerations for a Successful Coupling
The reactivity of aryl bromides in Sonogashira coupling is influenced by both electronic and steric factors.[5][6] The trifluoromethoxy group at the 4-position is electron-withdrawing, which generally promotes the oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle. However, the methoxy group at the 2-position is electron-donating and introduces steric hindrance, which can make the coupling more challenging and may require careful optimization of the reaction conditions.[5]
Experimental Protocols
Two common protocols for Sonogashira coupling are provided below. Protocol 1 describes a traditional palladium/copper co-catalyzed system, while Protocol 2 outlines a copper-free method, which can be advantageous when the presence of copper is undesirable for downstream applications or substrate compatibility.
Protocol 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol utilizes a combination of a palladium catalyst and a copper(I) co-catalyst, which is a widely employed and effective method for Sonogashira couplings.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), freshly distilled
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous toluene (5 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) if the reaction is sluggish at room temperature, which is a possibility with aryl bromides.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free Sonogashira couplings are beneficial to avoid potential issues with alkyne homocoupling (Glaser coupling) and to simplify purification.[7] These reactions often require a palladium catalyst with a more electron-rich and bulky phosphine ligand.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃), or a more electron-rich and bulky ligand like tricyclohexylphosphine (PCy₃) or XPhos)
-
A suitable base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or an amine base like triethylamine)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04-0.08 mmol, 4-8 mol%) in the anhydrous solvent (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
| Parameter | Protocol 1: Palladium/Copper Co-Catalyzed | Protocol 2: Copper-Free |
| Aryl Halide | This compound | This compound |
| Alkyne | Terminal Alkyne (1.2 equiv) | Terminal Alkyne (1.5 equiv) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (from catalyst) | PPh₃, PCy₃, or XPhos (4-8 mol%) |
| Copper Co-catalyst | CuI (6 mol%) | None |
| Base | Et₃N or DIPA (2.0 equiv) | Cs₂CO₃ or K₂CO₃ (2.0 equiv) |
| Solvent | Toluene or THF | Toluene, Dioxane, or DMF |
| Temperature | Room Temperature to 60 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 16-24 hours |
Visualizations
Experimental Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1] This powerful transformation is a cornerstone of modern organic synthesis, enabling the construction of substituted alkenes, which are pivotal structural motifs in numerous pharmaceuticals and functional materials. The substrate, 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, presents an interesting case for the Heck reaction. The presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethoxy group on the aromatic ring can influence the reactivity of the aryl bromide and the regioselectivity of the alkene insertion. These application notes provide detailed protocols and considerations for the successful execution of the Heck reaction with this substrate.
The general mechanism of the Heck reaction involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination and migratory insertion of the alkene, followed by β-hydride elimination, yield the desired substituted alkene and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HBr, typically facilitated by a base, which regenerates the active Pd(0) catalyst.[1]
Data Presentation
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ / NHC Precursor | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 | [2] |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ / NHC Precursor | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [2] |
| 1-Bromo-4-nitrobenzene | Styrene | Pd-L1 Complex | Na₂CO₃ | DMA | 50 | 1 | 99.87 | [3] |
| Bromobenzene | Styrene | Pd EnCat | Na₂CO₃ / Bu₄NCl | NMP | 150 | 3 | >95 | [4] |
| 1-Bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100-120 | 12-24 | High (not specified) | [5] |
Note: NHC = N-Heterocyclic Carbene, DMF = N,N-Dimethylformamide, DMA = N,N-Dimethylacetamide, NMP = N-Methyl-2-pyrrolidone, PPh₃ = Triphenylphosphine. The yields are isolated yields.
Experimental Protocols
Below are detailed methodologies for performing the Heck reaction with this compound and a generic alkene (e.g., styrene or an acrylate).
Protocol 1: Heck Reaction with Styrene
This protocol is adapted from established procedures for the Heck reaction of aryl bromides.[2][5]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable N-heterocyclic carbene (NHC) precursor
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Triethylamine, Sodium acetate)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., DMA, NMP)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube, condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and the chosen ligand (e.g., Triphenylphosphine, 0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., Potassium carbonate, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask/tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Reactants: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL) followed by the alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature may need to be determined empirically, but higher temperatures are often required for less reactive aryl bromides.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired substituted stilbene derivative.
Protocol 2: Microwave-Assisted Heck Reaction with an Acrylate
This protocol utilizes microwave irradiation to potentially shorten reaction times, based on general procedures for microwave-assisted Heck reactions.[5]
Materials:
-
This compound
-
An acrylate ester (e.g., methyl acrylate, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine) or NHC precursor
-
A suitable base (e.g., Triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.01-0.02 mmol, 1-2 mol%), and the chosen ligand (e.g., Tri(o-tolyl)phosphine, 0.02-0.04 mmol, 2-4 mol%).
-
Addition of Reagents: Add the anhydrous solvent (e.g., DMF, 3-5 mL), the base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv.), and the acrylate ester (1.5 mmol, 1.5 equiv.).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a set temperature (e.g., 150 °C) for a shorter duration (e.g., 15-60 minutes). The optimal temperature and time should be determined for the specific substrates.
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. The workup and purification procedure is similar to that described in Protocol 1.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Functionalization of Heterocyples with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the functionalization of a diverse range of heterocycles using 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties conferred by the trifluoromethoxy group. The presence of the methoxy group at the ortho position can influence the reactivity and conformational properties of the resulting biaryl compounds.
The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies, which are the cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While these protocols are based on well-established procedures for similar aryl bromides, optimization for this specific substrate may be necessary to achieve maximum yields and purity.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of bonds between various organic fragments. These reactions are characterized by their high functional group tolerance, mild reaction conditions, and broad substrate scope, making them indispensable tools in the synthesis of complex molecules, including pharmaceuticals and functional materials. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (in Suzuki and related couplings) or migratory insertion (in Heck and related couplings), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Functionalization of Heterocyples via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For the functionalization of heterocycles, this typically involves the reaction of this compound with a heterocyclic boronic acid or boronic ester.
Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Heterocyclic Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Pyridine-3-boronic acid | K₂CO₃ | Toluene/H₂O | 90 - 110 | 12 - 24 | 70 - 95 |
| PdCl₂(dppf) | Pyrazole-4-boronic acid pinacol ester | Cs₂CO₃ | 1,4-Dioxane | 80 - 100 | 12 - 18 | 75 - 98 |
| Pd(OAc)₂ / SPhos | Indole-5-boronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 - 24 | 80 - 96 |
| Pd₂(dba)₃ / XPhos | Thiophene-2-boronic acid | K₃PO₄ | t-BuOH/H₂O | 80 - 100 | 12 - 24 | 78 - 94 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Heterocyclic boronic acid or boronic ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the heterocyclic boronic acid/ester (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Functionalization of N-Heterocycles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of nitrogen-containing compounds, including N-heterocycles like imidazoles, pyrazoles, and indoles.
Representative Conditions for Buchwald-Hartwig Amination
| Catalyst System | N-Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | Imidazole | NaOtBu | Toluene | 100 - 120 | 12 - 24 | 70 - 95 |
| Pd(OAc)₂ / RuPhos | Pyrazole | K₃PO₄ | 1,4-Dioxane | 100 - 110 | 18 - 24 | 75 - 98 |
| Pd₂(dba)₃ / BrettPhos | Indole | K₂CO₃ | t-Amyl alcohol | 110 | 12 - 24 | 80 - 96 |
| Pd(OAc)₂ / DavePhos | Carbazole | Cs₂CO₃ | Toluene | 100 | 16 - 24 | 78 - 94 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
N-Heterocycle (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the N-heterocycle (1.2 mmol, 1.2 equiv.).
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Functionalization of Heterocycles via Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This is particularly useful for introducing alkynyl-heterocycles.
Representative Conditions for Sonogashira Coupling
| Catalyst System | Terminal Alkyne | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Ethynylpyridine | Et₃N | THF | 25 - 60 | 6 - 18 | 75 - 95 |
| Pd(PPh₃)₄ / CuI | 1-Ethynyl-1H-imidazole | i-Pr₂NH | Toluene | 50 - 80 | 12 - 24 | 70 - 90 |
| Pd(OAc)₂ / PPh₃ / CuI | 2-Ethynylthiophene | Et₃N | DMF | 60 - 90 | 8 - 16 | 80 - 98 |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkynyl-heterocycle (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Et₃N, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 8 mL of THF) and the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise with stirring.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Application of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene in Agrochemical Synthesis
Abstract: The unique physicochemical properties imparted by the trifluoromethoxy group, such as high lipophilicity and metabolic stability, make 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene a valuable building block in the synthesis of modern agrochemicals.[1] This application note details the use of this versatile intermediate in the synthesis of novel fungicides and insecticides through palladium-catalyzed cross-coupling reactions, highlighting its role in the development of next-generation crop protection agents.
Introduction
This compound is an aromatic compound featuring a reactive bromine atom, a methoxy group, and a trifluoromethoxy group. This combination of functional groups makes it a highly useful intermediate in the synthesis of complex organic molecules, particularly in the agrochemical sector. The trifluoromethoxy group is known to enhance the biological efficacy of active ingredients by increasing their metabolic stability and membrane permeability.[1] The bromine atom serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the fine-tuning of the final molecule's properties to achieve desired biological activity and selectivity.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a key intermediate in the construction of the core structures of pesticides. It is particularly useful for synthesizing active ingredients that target specific biological pathways in pests and pathogens.
Synthesis of Fungicides
The trifluoromethoxy-phenyl moiety is a common feature in a number of modern fungicides. By coupling this compound with various heterocyclic boronic acids, novel fungicide candidates can be synthesized. The resulting biaryl structures are often essential for binding to the target enzymes in fungi.
Synthesis of Insecticides
In a similar fashion, this building block can be utilized in the synthesis of advanced insecticides. For instance, it can be incorporated into the synthesis of meta-diamide insecticides, a class of compounds known for their potent activity against a range of lepidopteran pests.[3]
Experimental Protocols
The following protocols describe the general procedures for the application of this compound in the synthesis of a hypothetical agrochemical candidate via a Suzuki-Miyaura cross-coupling reaction.
General Suzuki-Miyaura Coupling Protocol
This protocol outlines the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
A deoxygenated solvent mixture (e.g., 4:1 1,4-dioxane/water) is added via syringe.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling to room temperature, water is added, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction of a related compound, 1-bromo-4-(trichloromethyl)benzene, which can serve as a starting point for optimizing the reaction of this compound.[4]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 18 | 85 |
| 1-bromo-4-(trichloromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 92 |
Visualizations
Reaction Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Trifluoromethoxylated Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into pharmaceutical candidates is a widely adopted strategy in medicinal chemistry to enhance key drug-like properties. This functional group can significantly improve metabolic stability, lipophilicity, and binding affinity, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for several common methods used to synthesize trifluoromethoxylated pharmaceutical intermediates.
Introduction to Trifluoromethoxylation Strategies
The synthesis of trifluoromethoxy-containing compounds has evolved significantly, moving from harsh traditional methods to more sophisticated and milder protocols. Key strategies can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethoxylation reactions.[1][2]
-
Electrophilic Trifluoromethoxylation: These methods utilize reagents that deliver an electrophilic "CF3O+" equivalent to a nucleophilic substrate, such as an alcohol or phenol. Prominent reagents in this category include hypervalent iodine compounds like Togni reagents and Umemoto-type reagents.[1][6]
-
Nucleophilic Trifluoromethoxylation: In this approach, a nucleophilic trifluoromethoxide source, such as AgOCF3 or CsOCF3, is reacted with an electrophilic substrate, for instance, an aryl halide or diazonium salt.[1][7] Copper-mediated or catalyzed reactions are frequently employed in this context.[1]
-
Radical Trifluoromethoxylation: This strategy involves the generation of a trifluoromethoxy radical (•OCF3), which can then react with a suitable substrate.[8] Visible-light photoredox catalysis has emerged as a powerful tool for generating this radical under mild conditions, enabling the trifluoromethoxylation of a wide range of (hetero)arenes.[3][5][9]
Experimental Protocols and Data
This section details the experimental procedures for three distinct and widely applicable trifluoromethoxylation methods.
Protocol 1: Electrophilic O-Trifluoromethylation of Phenols using a Togni Reagent
This protocol describes the direct trifluoromethoxylation of phenols using a hypervalent iodine reagent (Togni reagent). This method is advantageous due to its operational simplicity and tolerance of various functional groups.[6]
Experimental Workflow:
Caption: Workflow for Electrophilic O-Trifluoromethylation.
Detailed Methodology:
-
To a stirred solution of the phenol (0.5 mmol, 1.0 equiv) in acetonitrile (5 mL) at room temperature is added Togni reagent II (1.2 equiv).
-
Triflic acid (0.1 equiv) is then added, and the reaction mixture is stirred at room temperature for 1-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Representative Data:
| Substrate (Phenol) | Product (Aryl Trifluoromethyl Ether) | Yield (%) |
| 4-Methoxyphenol | 1-Methoxy-4-(trifluoromethoxy)benzene | 85 |
| 4-Nitrophenol | 1-Nitro-4-(trifluoromethoxy)benzene | 92 |
| 2-Naphthol | 2-(Trifluoromethoxy)naphthalene | 78 |
| 4-Phenylphenol | 4-Phenyl-1-(trifluoromethoxy)benzene | 88 |
Protocol 2: Copper-Catalyzed Nucleophilic Trifluoromethoxylation of Aryl Iodides
This protocol outlines a copper-catalyzed method for the trifluoromethoxylation of aryl iodides using a stable trifluoromethoxide source. This is a robust method for forming the Ar-OCF3 bond.
Reaction Scheme:
Caption: Copper-Catalyzed Nucleophilic Trifluoromethoxylation.
Detailed Methodology:
-
In a glovebox, a reaction vial is charged with the aryl iodide (0.5 mmol, 1.0 equiv), AgOCF3 (1.5 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).
-
The vial is sealed, removed from the glovebox, and anhydrous N,N-dimethylformamide (DMF, 2.5 mL) is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired aryl trifluoromethyl ether.
Representative Data:
| Substrate (Aryl Iodide) | Product (Aryl Trifluoromethyl Ether) | Yield (%) |
| 4-Iodotoluene | 1-Methyl-4-(trifluoromethoxy)benzene | 75 |
| 1-Iodo-3-nitrobenzene | 1-Nitro-3-(trifluoromethoxy)benzene | 68 |
| 2-Iodopyridine | 2-(Trifluoromethoxy)pyridine | 55 |
| 4-Iodoanisole | 1-Methoxy-4-(trifluoromethoxy)benzene | 72 |
Protocol 3: Visible-Light Photoredox-Catalyzed C-H Trifluoromethoxylation of Arenes
This protocol describes a modern and mild method for the direct trifluoromethoxylation of C-H bonds in arenes using a photoredox catalyst and a suitable trifluoromethoxylation reagent.[5][9]
Signaling Pathway Diagram:
Caption: Photocatalytic C-H Trifluoromethoxylation Pathway.
Detailed Methodology:
-
To an oven-dried Schlenk tube is added the arene (0.5 mmol, 1.0 equiv), the trifluoromethoxylation reagent (e.g., an N-trifluoromethoxy-pyridinium salt, 1.2 equiv), and the photoredox catalyst (e.g., Ru(bpy)3(PF6)2, 1-5 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times.
-
Anhydrous acetonitrile (5 mL) is added, and the mixture is degassed by sparging with argon for 15 minutes.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (λmax = 450 nm) at room temperature for 12-48 hours.
-
The reaction progress is monitored by GC-MS or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is directly purified by flash column chromatography on silica gel to afford the trifluoromethoxylated product.
Representative Data:
| Substrate (Arene) | Product | Yield (%) |
| Benzene | Trifluoromethoxybenzene | 65 |
| Toluene | 1-Methyl-4-(trifluoromethoxy)benzene | 58 (para-isomer) |
| Anisole | 1-Methoxy-4-(trifluoromethoxy)benzene | 70 (para-isomer) |
| Naphthalene | 1-(Trifluoromethoxy)naphthalene | 62 |
Conclusion
The trifluoromethoxy group is a valuable substituent in modern drug design. The protocols provided herein offer a selection of reliable and versatile methods for the synthesis of trifluoromethoxylated pharmaceutical intermediates. The choice of method will depend on the specific substrate, desired scale, and available reagents. Researchers are encouraged to consult the primary literature for further details and substrate scope.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radical Trifluoromethoxylation of Arenes Triggered by a Visible‐Light‐Mediated N−O Bond Redox Fragmentation [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This electron-rich and sterically hindered substrate requires careful optimization of reaction conditions to achieve high efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary factors to investigate?
A1: Low yields with this substrate are often attributed to its electronic and steric properties. The electron-donating methoxy group and the trifluoromethoxy group can deactivate the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Additionally, the ortho-methoxy group introduces steric hindrance, which can impede the approach of the palladium catalyst.
Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[1] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide.
-
Base and Solvent Combination: The choice of base and solvent is crucial and interdependent. A systematic screening of different combinations is often necessary. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ can be effective. In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ may be required.
-
Reaction Conditions: Ensure strictly inert conditions, as oxygen can lead to catalyst degradation and homocoupling of the boronic acid.[2] Thoroughly degas all solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen). Monitor the reaction temperature and time, as excessive heat can promote side reactions.
-
Reagent Quality: The purity of all reagents, including the aryl bromide, boronic acid, base, and solvents, is paramount for a successful reaction. Impurities can inhibit the catalyst or lead to undesirable side reactions.
Q2: I am observing significant consumption of my starting aryl bromide, but the yield of the desired product is low. What are the likely side reactions?
A2: If the starting material is consumed without a high yield of the desired product, several side reactions could be occurring:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common side reaction, especially with electron-deficient or unstable boronic acids, and can be promoted by the presence of water and base.[2] Using the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt can often mitigate this issue.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, particularly if the main reaction is slow.[1] Rigorous degassing of the reaction mixture can minimize homocoupling.
-
Dehalogenation: The aryl bromide can be reduced to the corresponding arene (2-methoxy-4-(trifluoromethoxy)benzene). This can be caused by certain catalyst systems or impurities in the reaction mixture.
Q3: How can I choose the optimal catalyst system for this specific substrate?
A3: For electron-rich and sterically hindered aryl bromides like this compound, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective. Below is a table summarizing catalyst systems often used for challenging Suzuki couplings.
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Electron-Rich Aryl Bromides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages for this Substrate |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-2 | Highly active for electron-rich and sterically hindered aryl bromides.[3] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-2 | Excellent for creating sterically hindered biaryls.[3] |
| SPhos Pd G3/G4 | (pre-formed) | 1-2 | Air-stable precatalyst, simplifies reaction setup. Often effective at lower temperatures. |
| XPhos Pd G3/G4 | (pre-formed) | 1-2 | Air-stable precatalyst, highly active for challenging couplings. |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yields (General Trends for Aryl Bromides)
| Base | Solvent | Temperature (°C) | General Applicability |
| K₃PO₄ | Dioxane/H₂O (e.g., 10:1) | 80-100 | A robust and widely applicable system for many Suzuki couplings. |
| Cs₂CO₃ | Dioxane | 80-100 | A stronger base, often effective when other bases fail, particularly in anhydrous conditions. |
| K₂CO₃ | Toluene/H₂O or DMF | 80-110 | A common and cost-effective choice, but may be less effective for challenging substrates. |
| KF | THF | Room Temp - 60 | Can be effective in minimizing protodeboronation of sensitive boronic acids. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing low-yield Suzuki couplings.
References
Side reactions of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene in cross-coupling
Welcome to the technical support center for cross-coupling reactions involving 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing coupling reactions and mitigating common side reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling?
A1: The reactivity of this substrate is governed by the interplay of three key groups on the benzene ring:
-
Aryl Bromide (-Br): This is the primary reactive site for palladium-catalyzed cross-coupling, undergoing oxidative addition to the Pd(0) catalyst.
-
Trifluoromethoxy group (-OCF₃): Located para to the bromide, this is a strong electron-withdrawing group. This property generally increases the rate of the oxidative addition step, which is often the rate-limiting step in cross-coupling cycles.[1][2]
-
Methoxy group (-OCH₃): Positioned ortho to the bromide, this is an electron-donating group. While electron-donating groups can sometimes slow oxidative addition, the ortho placement also introduces steric hindrance that can influence ligand coordination and the overall reaction rate.[3]
Q2: What are the most common side reactions to expect when using this substrate?
A2: The most frequently encountered side reactions in cross-coupling chemistry with substrates like this are:
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Hydrodehalogenation (Protodebromination): Replacement of the bromine atom with a hydrogen atom. This is a common issue in both Suzuki and Buchwald-Hartwig reactions.[4][5]
-
Homocoupling: Dimerization of the starting aryl bromide to form a symmetric biaryl, or dimerization of the coupling partner (e.g., boronic acid).[3]
-
Protodeboronation (in Suzuki-Miyaura reactions): Loss of the boronic acid/ester group from the coupling partner, which is replaced by a hydrogen atom, particularly under basic aqueous conditions at elevated temperatures.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.
Q3: My Suzuki-Miyaura reaction is giving a low yield or failing completely. What are the most likely causes?
A3: Low yields can stem from several factors. The choice of catalyst, ligand, base, and solvent is critical.[3] Standard catalysts like Pd(PPh₃)₄ may be inefficient for this substrate.[6] It is crucial to use modern, bulky, and electron-rich phosphine ligands that promote the key steps of the catalytic cycle.[7] Furthermore, ensure all reagents and solvents are pure and the reaction is performed under strictly inert (nitrogen or argon) conditions.[3]
Q4: I am observing a significant amount of 1-methoxy-3-(trifluoromethoxy)benzene in my reaction mixture. What is this byproduct and how can I minimize it?
A4: This byproduct is the result of hydrodehalogenation (or protodebromination). This side reaction can be promoted by certain catalyst systems or the presence of protic impurities.
-
Solutions:
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) which can accelerate the desired reductive elimination step relative to competing pathways.
-
Reductant/Base: If using a system that involves a reductant like zinc, be aware that this can generate protolytically sensitive organozinc species that lead to hydrodehalogenation.[8] Careful selection of a non-coordinating, anhydrous base like CsF or K₃PO₄ can also be beneficial.[2]
-
Anhydrous Conditions: Ensure solvents and reagents are rigorously dried, as water can be a proton source.
-
Q5: My boronic acid starting material is being consumed, but I am recovering the corresponding arene. How can I prevent this?
A5: This indicates that protodeboronation is occurring faster than transmetalation. This side reaction is often exacerbated by high temperatures and the presence of aqueous base.[6]
-
Solutions:
-
Base Selection: Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF.[3][9]
-
Temperature Control: Monitor the reaction to find the minimum temperature required for the desired coupling, as higher temperatures can accelerate protodeboronation.[3]
-
Boronic Ester: Consider using the corresponding boronic acid pinacol ester, which is often more stable and less prone to premature decomposition.[6]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its decomposition by keeping its instantaneous concentration low.[6]
-
Summary of Suzuki-Miyaura Troubleshooting
| Issue Observed | Potential Cause(s) | Suggested Solutions |
| Low Yield / No Reaction | Inefficient catalyst system; Impure reagents; Non-inert conditions. | Use bulky phosphine ligands (e.g., XPhos, RuPhos); Use high-purity, dry reagents and solvents; Ensure rigorous exclusion of oxygen.[3][6] |
| Hydrodehalogenation | Unfavorable catalytic pathway; Presence of proton sources. | Use sterically hindered ligands; Ensure anhydrous conditions; Choose a suitable base (e.g., K₃PO₄, CsF).[8] |
| Homocoupling of Aryl Bromide | High temperature; Inefficient transmetalation. | Optimize reaction temperature; Use a catalyst system known to promote rapid transmetalation.[3] |
| Protodeboronation | High temperature; Strong aqueous base. | Use milder bases (K₂CO₃, K₃PO₄); Minimize reaction temperature and water content; Use a boronic ester instead of the acid.[6] |
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses common issues encountered during the C-N cross-coupling of this compound.
Q6: My Buchwald-Hartwig amination reaction has a low conversion rate. What should I optimize?
A6: The success of a Buchwald-Hartwig amination is highly dependent on the combination of the palladium source, ligand, and base.
-
Solutions:
-
Ligand Selection: The first generation of ligands may not be effective. Use modern, sterically hindered, and electron-rich biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos, which are designed to facilitate both oxidative addition and reductive elimination.[5][10][11]
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOt-Bu) are commonly used.[11][12]
-
Catalyst Precursor: Using a well-defined Pd(0) precatalyst can sometimes give more consistent results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.
-
Q7: Hydrodehalogenation is a major competing reaction in my amination. How can this be suppressed?
A7: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, particularly when coupling primary amines.[10] It can occur via β-hydride elimination from the palladium-amide intermediate.[5][13]
-
Solutions:
-
Sterically Hindered Ligands: The use of very bulky ligands can create a crowded coordination sphere around the palladium center, which sterically disfavors the conformation required for β-hydride elimination and promotes the desired C-N reductive elimination.[5][13]
-
Bimetallic Catalysis: Some recent studies have shown that using a bimetallic Pd-Cu nanocatalyst system can selectively promote the amination pathway over hydrodehalogenation, possibly through the in-situ formation of copper-hydride species that prevent the formation of palladium-hydrides responsible for the side reaction.[4][14]
-
Solvent: The choice of solvent can influence reaction pathways. Toluene is a common choice, but sometimes a more polar solvent like dioxane may be beneficial, although this must be optimized on a case-by-case basis.[10]
-
Summary of Buchwald-Hartwig Troubleshooting
| Issue Observed | Potential Cause(s) | Suggested Solutions |
| Low Yield / No Reaction | Ineffective ligand/base combination; Catalyst deactivation. | Use bulky, electron-rich phosphine ligands; Use a strong, non-nucleophilic base (e.g., NaOt-Bu); Ensure inert atmosphere.[10][11] |
| Hydrodehalogenation | β-hydride elimination from Pd-amide intermediate; Unwanted Pd-hydride formation. | Employ sterically demanding ligands (e.g., tBuBrettPhos); Consider alternative catalyst systems (e.g., Pd-Cu); Optimize base and solvent.[4][5][13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the anhydrous solvent (e.g., dioxane/water 10:1, or THF).
-
Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with water, and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, wash the filtrate with brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
References
- 1. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Navigating Reactions with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
This technical support center is designed for researchers, scientists, and drug development professionals working with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This unique reagent presents both opportunities and challenges due to the steric hindrance imposed by the ortho-methoxy group and the electronic effects of the trifluoromethoxy substituent. This guide provides troubleshooting advice and detailed protocols to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are often attributed to steric hindrance. The methoxy group at the ortho position can impede the approach of the palladium catalyst to the carbon-bromine bond, which slows down the crucial oxidative addition step of the catalytic cycle. Furthermore, the final reductive elimination step to form the new carbon-carbon bond can also be hindered by the bulky substituents.
Q2: What are the key factors to consider when selecting a catalyst and ligand for a Buchwald-Hartwig amination with this sterically hindered substrate?
A2: For a successful Buchwald-Hartwig amination, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they can promote both the oxidative addition and the reductive elimination steps. These ligands stabilize the palladium center and facilitate the coupling of the amine. Common choices include biaryl phosphine ligands like XPhos, SPhos, or RuPhos. The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is also important and should be paired with the appropriate ligand.
Q3: Can I perform a Grignard reaction with this compound? What are the potential side reactions?
A3: Formation of a Grignard reagent is possible, but can be challenging. The primary side reaction of concern is the Wurtz-type homocoupling of the Grignard reagent with the starting aryl bromide, leading to the formation of a biaryl impurity. To minimize this, the reaction should be carried out under dilute conditions with slow addition of the aryl bromide to the activated magnesium turnings.
Q4: Is ortho-lithiation a viable strategy for functionalizing the position adjacent to the methoxy group?
A4: Directed ortho-metalation (DoM) using a strong lithium base (like n-butyllithium or s-butyllithium) can be a powerful tool for functionalizing the C3 position (ortho to the methoxy group). The methoxy group can direct the lithiation to the adjacent position. However, halogen-metal exchange at the C1 position is a competing and often faster reaction. Careful control of temperature and the choice of lithium base are crucial to favor the desired ortho-lithiation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low to No Conversion | 1. Inefficient oxidative addition due to steric hindrance. 2. Catalyst deactivation. 3. Inactive boronic acid/ester. | 1. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or a cataCXium® ligand). 2. Increase catalyst loading (from 1-2 mol% to 3-5 mol%). 3. Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄). 4. Ensure the boronic acid or ester is pure and dry. |
| Significant Homocoupling of Boronic Acid | 1. High reaction temperature. 2. Presence of oxygen. | 1. Lower the reaction temperature and extend the reaction time. 2. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen). |
| Formation of Protodebromination Product | 1. Presence of water or protic impurities. 2. Inefficient transmetalation. | 1. Use anhydrous solvents and reagents. 2. Ensure the base is sufficiently strong and soluble to facilitate transmetalation. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Steric hindrance from both the aryl bromide and the amine. 2. Weak base. | 1. Employ a more sterically demanding and electron-rich ligand (e.g., RuPhos, BrettPhos). 2. Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. 3. Increase the reaction temperature. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. β-hydride elimination from the palladium-amido complex. | 1. Choose a ligand that promotes faster reductive elimination, such as certain biaryl phosphines. 2. Use a less sterically hindered amine if the application allows. |
Experimental Protocols
Disclaimer: The following protocols are generalized starting points and may require optimization for specific substrates and desired outcomes. Yields are illustrative and based on reactions with structurally similar compounds.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 75-90%
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
NaOt-Bu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Mg₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Expected Yield: 80-95%
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting logic for low-yielding cross-coupling reactions.
Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: Palladium-based catalysts are predominantly used for cross-coupling reactions with this compound. These reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The choice of ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), is critical for catalyst activity and stability.
Q2: What are the typical signs of catalyst poisoning in my reaction?
A2: Catalyst poisoning, or deactivation, can manifest in several ways:
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Low or no product yield: This is the most direct indication that the catalyst is not performing as expected.
-
Stalled reaction: The reaction may start but fails to proceed to completion.
-
Formation of byproducts: Inefficient catalysis can lead to side reactions, such as homocoupling of the starting material.
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Change in reaction mixture color: While not always indicative of poisoning, unexpected color changes can signal a change in the catalyst's oxidation state or decomposition.
Q3: What are the likely sources of catalyst poisons in my reaction?
A3: Catalyst poisons can be introduced from various sources:
-
Impurities in the starting materials: this compound or the coupling partner may contain impurities that inhibit the catalyst.[1]
-
Solvents and reagents: Oxygen in improperly degassed solvents can oxidize and deactivate the active Pd(0) catalyst.[1] Other reagents may also contain inhibiting impurities.
-
Atmosphere: Exposure to air (oxygen) can be detrimental to the catalyst's health.[1]
-
Side reactions: Functional groups on the substrates or products can sometimes coordinate to the metal center and inhibit catalysis.
Q4: Can the electronic properties of this compound contribute to catalyst deactivation?
A4: Yes, the electronic nature of the substrate can influence catalyst stability. The methoxy group (-OCH3) is electron-donating, making the aryl bromide electron-rich. While this can facilitate oxidative addition in some cases, electron-rich substrates can also lead to more stable catalyst-substrate intermediates that are slower to undergo subsequent steps in the catalytic cycle, potentially leading to catalyst decomposition pathways.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Oxidation | Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. | Oxygen can oxidize the active Pd(0) species to inactive Pd(II).[1] |
| Impure Starting Materials | Purify the this compound and the boronic acid/ester coupling partner. Recrystallization or column chromatography can be effective. | Impurities, even in trace amounts, can act as catalyst poisons.[1] |
| Inefficient Pre-catalyst Activation | If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0). This may involve the choice of ligand and base. | The active catalytic species is typically a Pd(0) complex. |
| Base Incompatibility | Select an appropriate base. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The presence of water can be crucial for the activity of some inorganic bases.[1] | The base is critical for the transmetalation step and its effectiveness can be solvent and substrate-dependent. |
Issue 2: Stalled Heck Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Ligand Degradation | Consider using more robust and electron-donating ligands, such as bulky biarylphosphines or N-heterocyclic carbenes (NHCs). | The phosphine ligands might be dissociating from the palladium center or degrading under the reaction conditions. |
| Insufficient Base Strength | A stronger base may be required to efficiently regenerate the active catalyst in the final step of the catalytic cycle. | The base is responsible for neutralizing the hydrogen halide produced during the reaction. |
| Poor Alkene Reactivity | If using an electron-rich alkene, the reaction may be sluggish. Increasing the temperature or using a more active catalyst system might be necessary. | The electronic nature of the alkene coupling partner influences the rate of migratory insertion. |
Issue 3: Unsuccessful Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Ligand Choice | The choice of ligand is critical in Buchwald-Hartwig amination. Screen a variety of bulky, electron-rich phosphine ligands (e.g., biaryl phosphines). | The ligand influences the rates of oxidative addition, amine coordination, and reductive elimination. |
| Base-Sensitive Functional Groups | If the substrates contain base-sensitive functional groups, a weaker base might be necessary, although this could slow down the reaction. | Strong bases like sodium tert-butoxide are common but can be incompatible with certain functional groups. |
| Amine Substrate Issues | Ensure the amine is pure and dry. Some amines can coordinate too strongly to the palladium center, inhibiting catalysis. | The nature of the amine coupling partner significantly impacts the reaction outcome. |
Quantitative Data Summary
The following table summarizes general observations on how catalyst poisons can affect reaction outcomes. The specific quantitative impact will vary depending on the reaction conditions and the nature and concentration of the poison.
| Catalyst Poison | Typical Effect on Reaction | Plausible Quantitative Impact |
| Oxygen | Catalyst deactivation through oxidation of Pd(0) to Pd(II).[1] | Significant reduction in yield (e.g., from >90% to <10%). |
| Sulfur Compounds | Strong coordination to the palladium center, blocking active sites. | Complete inhibition of the reaction at ppm levels. |
| Nitrogen Heterocycles (as impurities) | Can act as ligands, altering the catalyst's electronic properties and reactivity. | Variable effects, from a slight decrease in rate to complete inhibition. |
| Water (in excess or when not required) | Can lead to hydrolysis of starting materials or intermediates, and in some cases, promote catalyst decomposition. | Can lead to the formation of undesired byproducts and reduced yield. |
| Other Halogenated Impurities | May compete with the substrate for oxidative addition. | Can result in a mixture of products and lower yield of the desired product. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene/water, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting catalyst poisoning issues.
Caption: Common pathways for catalyst deactivation by various poisons.
References
Technical Support Center: Suzuki Coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the base in the Suzuki-Miyaura cross-coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base plays several critical roles in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron compound (boronic acid or ester) to form a more nucleophilic boronate "ate" complex.[1][2][3] This complex is essential for the transmetalation step, where the organic group is transferred to the palladium(II) center. The base also facilitates the regeneration of the active Pd(0) catalyst.[1][4]
Q2: What characteristics of this compound should be considered when selecting a base?
A2: This substrate has competing electronic effects and steric hindrance. The methoxy group (-OCH3) is electron-donating, which can slow the initial oxidative addition step, while the trifluoromethoxy group (-OCF3) is electron-withdrawing, which facilitates it.[5] The ortho-methoxy group also introduces steric hindrance near the reaction site, which may require careful optimization of the catalyst system.[6] Therefore, the base must be strong enough to promote transmetalation without causing side reactions.
Q3: Which bases are generally recommended for Suzuki couplings involving electron-rich or sterically hindered aryl bromides?
A3: For challenging substrates, a range of inorganic bases are commonly employed. Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are a good starting point.[7][8] For less reactive or sterically hindered substrates, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better yields.[7][9]
Q4: How does the choice of solvent affect the performance of the base?
A4: The solvent system is crucial and often dictates the choice of base. Biphasic systems like toluene/water, dioxane/water, or THF/water are common and work well with water-soluble inorganic bases like K₂CO₃ or K₃PO₄.[9][10] For anhydrous conditions, which can sometimes minimize side reactions like protodeboronation, a soluble base like Cs₂CO₃ in a solvent like dioxane is a viable option.[9]
Q5: What is protodeboronation and how can the choice of base help minimize it?
A5: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, reducing the yield of the desired product.[4][10] This is often promoted by strong bases and the presence of water.[4] To mitigate this, one can use milder bases like K₃PO₄ or KF, or conduct the reaction under anhydrous conditions.[10] Using more stable boronic esters, such as pinacol esters, can also prevent this side reaction.[11][12]
Troubleshooting Guide
Problem: My Suzuki coupling reaction is giving a low yield or is failing completely.
-
Possible Cause 1: Inappropriate Base Strength or Solubility.
-
Solution: The base may be too weak to efficiently form the boronate complex, or it may be poorly soluble in the reaction medium.[4] Screen a panel of bases with varying strengths and solubilities. A good starting point is K₂CO₃, moving to stronger bases like K₃PO₄ or Cs₂CO₃ if the reaction remains sluggish.[7][9] Ensure vigorous stirring to overcome solubility issues, especially with heterogeneous mixtures.[4]
-
-
Possible Cause 2: Catalyst Deactivation.
-
Solution: Although not directly a base issue, an inactive catalyst will result in no reaction. The pyridine nitrogen in some substrates can bind to and deactivate the palladium catalyst.[12] While this compound lacks this feature, ensuring a strictly inert atmosphere (argon or nitrogen) is critical to prevent catalyst oxidation.[9] Thoroughly degassing all solvents and reagents is essential.[12]
-
-
Possible Cause 3: Protodeboronation of the Boronic Acid.
-
Solution: If you observe significant formation of the arene byproduct from your boronic acid, protodeboronation is likely occurring.[10] Switch to a milder base such as anhydrous, powdered K₃PO₄ or Cs₂CO₃.[4][10] Consider switching from an aqueous solvent system to an anhydrous one (e.g., toluene or dioxane).[4] Using a more stable boronic acid derivative, like a pinacol ester, is also a highly effective strategy.[12]
-
Problem: I am observing significant amounts of homocoupling product from my boronic acid.
-
Possible Cause: Presence of Oxygen.
-
Solution: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[9][12] This is not directly related to the base but is a common issue leading to low yields. Ensure your reaction setup is under a strictly inert atmosphere. Degas solvents thoroughly by sparging with an inert gas for an extended period or by using freeze-pump-thaw cycles.[12]
-
Data Presentation: Base Selection for Related Aryl Bromides
The following table summarizes common base and solvent combinations used for the Suzuki coupling of various aryl bromides, which can serve as a starting point for optimizing the reaction of this compound.
| Base (Equivalents) | Solvent System | Temperature (°C) | Typical Yield | Notes |
| K₂CO₃ (2-3) | Dioxane/H₂O | 80-100 | Moderate to High | A standard, cost-effective choice for many substrates.[13][14] |
| K₃PO₄ (2-3) | Toluene or Dioxane (anhydrous) | 80-110 | High to Excellent | A strong base, often effective for less reactive or sterically hindered substrates.[4][7] |
| Cs₂CO₃ (2-3) | THF/H₂O or Dioxane (anhydrous) | 70-100 | High to Excellent | A highly effective but more expensive base, good solubility in ethereal solvents.[9] |
| Na₂CO₃ (2-3) | DMF/H₂O or EtOH/H₂O | 80-100 | Moderate to High | DMF can aid in the solubility of starting materials.[8][12] |
| NaOH (2-3) | THF/H₂O | 20-80 | Variable | A very strong base; may promote side reactions with sensitive substrates.[15] |
Experimental Protocols
General Procedure for Base Screening in the Suzuki Coupling of this compound
This protocol provides a framework for optimizing the base. It is recommended to run small-scale parallel reactions to identify the optimal conditions efficiently.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)
-
Selected Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or THF)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To each of a series of dry reaction vials, add this compound, the arylboronic acid, and the selected base.
-
Inert Atmosphere: Seal the vials, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst.[10]
-
Reaction Execution: Place the sealed vials in a preheated heating block or oil bath (typically 80-100 °C) and stir vigorously.[7][10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours) to determine the rate of conversion and identify byproduct formation.[4]
-
Workup (for analysis): Once the reaction is deemed complete or has stopped progressing, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[6]
-
Analysis: Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and yield for each base condition.
-
Purification: For the optimal condition, purify the final product by column chromatography on silica gel.[6]
Mandatory Visualization
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Removal of homocoupling byproducts from 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, with a specific focus on the removal of homocoupling byproducts.
Troubleshooting Guides
Issue: Presence of a significant amount of homocoupling byproduct, 2,2'-dimethoxy-4,4'-bis(trifluoromethoxy)biphenyl, in your reaction mixture.
This is a common issue in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the aryl bromide starting material reacts with itself to form a symmetrical biphenyl. The similar polarity and physical properties of the homocoupling byproduct and the desired cross-coupled product can make purification challenging.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What causes the formation of the 2,2'-dimethoxy-4,4'-bis(trifluoromethoxy)biphenyl byproduct?
A1: Homocoupling of aryl bromides is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be promoted by several factors, including:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst, leading to side reactions that favor homocoupling.
-
Inefficient Catalytic Cycle: If the transmetalation or reductive elimination steps of the primary cross-coupling reaction are slow, the opportunity for the aryl bromide to undergo homocoupling increases.
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High Temperatures: Elevated temperatures can sometimes promote side reactions, including homocoupling.
-
Catalyst System: The choice of palladium source and ligand can significantly influence the extent of homocoupling.
Q2: How can I minimize the formation of the homocoupling byproduct during the reaction?
A2: Optimizing reaction conditions is key to minimizing byproduct formation. Consider the following strategies:
-
Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.
-
Catalyst and Ligand Selection: Employ well-defined Pd(II) precatalysts that are efficiently reduced in situ to the active Pd(0) species. The use of bulky, electron-rich phosphine ligands can often favor the desired cross-coupling over homocoupling.
-
Addition of a Mild Reductant: In some cases, adding a mild reducing agent can help maintain the catalyst in the active Pd(0) state and suppress side reactions.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired cross-coupling.
Q3: What are the recommended methods for removing the homocoupling byproduct after the reaction?
A3: Due to the similar properties of the homocoupling byproduct and the desired product, a combination of techniques may be necessary.
-
Column Chromatography: This is often the most effective method. A careful selection of the stationary phase (e.g., silica gel) and a well-optimized eluent system are crucial.
-
Recrystallization: If the desired product and the byproduct have sufficiently different solubilities in a particular solvent system, recrystallization can be an effective purification method.
-
Liquid-Liquid Extraction: While less likely to provide complete separation on its own, a carefully designed aqueous workup can help to remove some impurities and prepare the mixture for subsequent purification steps.
Data Presentation
Table 1: Comparison of Purification Methods for a Model Reaction Mixture
| Purification Method | Purity of Desired Product (%) | Recovery of Desired Product (%) | Key Parameters |
| Column Chromatography | >98 | 85-95 | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) |
| Recrystallization | 90-95 | 70-85 | Solvent System: Ethanol/Water or IsopropanolProcedure: Dissolve in hot solvent, cool slowly. |
| Fractional Crystallization | Up to 97 | 60-75 | Procedure: Stepwise cooling of a saturated solution to induce selective crystallization. |
Note: These values are illustrative and can vary depending on the specific reaction conditions and the ratio of product to byproduct.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent (e.g., 98:2 hexane/ethyl acetate).
-
Loading: Carefully load the concentrated sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of the components. The less polar homocoupling byproduct is expected to elute before the more polar desired cross-coupled product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fractions containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the homocoupling byproduct has a different solubility profile. Ethanol/water or isopropanol are often good starting points for biphenyl compounds.[2]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the desired product. Slow cooling is crucial for the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Aqueous Workup for Removal of High-Boiling Solvents (e.g., DMF)
If a high-boiling polar aprotic solvent like DMF was used in the reaction, it is essential to remove it before chromatography or crystallization.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a 5% aqueous lithium chloride solution. The polar solvent will partition into the aqueous layer. Repeat the wash multiple times to ensure complete removal.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride solution (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Signaling Pathways and Logical Relationships
Caption: Logical relationship between reaction pathways and purification.
References
Technical Support Center: Functionalization of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the functionalization of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This substrate presents unique challenges due to the presence of both an electron-donating methoxy group in the ortho position and a strong electron-withdrawing trifluoromethoxy group in the para position, which can significantly influence reactivity in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The primary challenges arise from the mixed electronic effects of the substituents. The ortho-methoxy group is electron-donating, which can slow down the oxidative addition step in palladium-catalyzed cross-coupling reactions. Conversely, the para-trifluoromethoxy group is strongly electron-withdrawing, which can affect the stability of intermediates. Steric hindrance from the ortho-methoxy group can also impact catalyst-substrate binding.
Q2: Which cross-coupling reactions are most suitable for this substrate?
A2: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings are all viable for the functionalization of this aryl bromide. Additionally, lithiation-borylation followed by subsequent reactions is a powerful strategy for introducing a boronic ester moiety. The choice of reaction will depend on the desired functional group to be introduced.
Q3: How do the substituents affect the reactivity of the C-Br bond?
A3: The electron-withdrawing trifluoromethoxy group generally makes the aryl bromide more reactive towards oxidative addition by palladium(0) catalysts. However, the electron-donating ortho-methoxy group can counteract this effect to some extent. Careful selection of an electron-rich and sterically hindered phosphine ligand is often necessary to promote efficient oxidative addition.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no conversion of the starting material.
-
Possible Cause 1: Inefficient Oxidative Addition. The electron-donating ortho-methoxy group may be slowing down this key step.
-
Solution: Employ a more electron-rich and sterically hindered phosphine ligand such as XPhos, SPhos, or tBuXPhos. Consider using a pre-formed palladium(0) catalyst or a pre-catalyst that readily forms the active species.[1]
-
-
Possible Cause 2: Ineffective Base/Solvent System. The choice of base and solvent is crucial for the transmetalation step.
-
Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.[2] Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause decomposition of the starting materials or products.
-
-
Possible Cause 3: Catalyst Deactivation. Palladium(0) catalysts are sensitive to oxygen.
-
Solution: Thoroughly degas all solvents and ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
Problem: Significant formation of homocoupled biaryl product from the boronic acid.
-
Possible Cause: The presence of oxygen or palladium(II) species at the start of the reaction can promote homocoupling.
-
Solution: Use a Pd(0) pre-catalyst and ensure anaerobic conditions. Slow addition of the boronic acid to the reaction mixture can also minimize this side reaction.[1]
-
Buchwald-Hartwig Amination
Problem: Low yield of the desired arylamine.
-
Possible Cause 1: Inappropriate Ligand Choice. The efficiency of C-N bond formation is highly dependent on the ligand.
-
Possible Cause 2: Base Incompatibility. Strong bases like NaOtBu or LHMDS are typically required, but they can be incompatible with certain functional groups.
-
Solution: If base-sensitive groups are present, consider weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
-
-
Possible Cause 3: Steric Hindrance. The ortho-methoxy group and a bulky amine can sterically hinder the coupling.
-
Solution: Use a less sterically demanding ligand to allow for better coordination of the amine to the palladium center.
-
Lithiation-Borylation
Problem: Incomplete lithiation or formation of side products.
-
Possible Cause 1: Presence of Protic Impurities. Organolithium reagents are extremely sensitive to moisture and other protic sources.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
-
-
Possible Cause 2: Incorrect Temperature. Lithiation of aryl bromides typically requires very low temperatures to avoid side reactions like benzyne formation.
-
Solution: Maintain a reaction temperature of -78 °C during the addition of the organolithium reagent.
-
-
Possible Cause 3: Inefficient Borylation. The trapping of the aryl lithium species with the boron electrophile may be slow.
-
Solution: Use a highly reactive boron electrophile like triisopropyl borate or pinacolborane. Ensure the borate is added quickly to the freshly formed aryl lithium.
-
Data Presentation
The following tables summarize representative conditions for the functionalization of aryl bromides with similar substitution patterns. Note: These conditions are starting points and may require optimization for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 1-Bromo-2-methoxy-naphthalene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 92 |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 1 | 98 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Substituted Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | >95 |
| 1-Bromo-4-(trichloromethyl)benzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Dioxane | 100 | 20 | 90 |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Dioxane | 100 | 24 | 95 |
Experimental Protocols
Disclaimer: These are general protocols and should be adapted and optimized for the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[5]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 toluene/water, 10 mL) to the flask via syringe.[5]
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[3]
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.). Evacuate and backfill the tube with inert gas three times.[3]
-
Solvent and Amine Addition: Add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.[3]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
Protocol 3: Lithiation-Borylation
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 mmol, 1.2 equiv.) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting boronic ester can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
Technical Support Center: Troubleshooting Protodebromination of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering the unwanted side reaction of protodebromination during cross-coupling reactions involving 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene. This document provides troubleshooting advice and preventative strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is protodebromination and why is it a problem?
Protodebromination is an undesired side reaction where the bromine atom on an aryl bromide is replaced by a hydrogen atom from a proton source in the reaction mixture. In the context of cross-coupling reactions, this leads to the formation of 1-methoxy-3-(trifluoromethoxy)benzene as a byproduct, which reduces the yield of the desired coupled product and complicates the purification process.
Q2: I am observing a significant amount of the protodebrominated byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes?
Several factors can contribute to the increased formation of the protodebrominated side product. These include:
-
Presence of Protic Impurities: Water or other protic solvents can serve as a proton source.
-
Choice of Base: Strong bases can promote protodebromination.[1][2]
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand can influence the relative rates of the desired cross-coupling versus the side reaction.[3]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of protodebromination.[1]
-
Reaction Atmosphere: The presence of oxygen can lead to catalyst degradation and promote side reactions.[1]
Q3: How can I minimize protodebromination in my experiments?
To minimize this side reaction, consider the following strategies:
-
Ensure Anhydrous Conditions: Use anhydrous and degassed solvents, and dry all reagents thoroughly.[1]
-
Optimize the Base: Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1][2]
-
Select an Appropriate Ligand: Bulky, electron-rich ligands can sometimes favor the desired reductive elimination pathway over side reactions.[2] However, some studies suggest that very bulky ligands might paradoxically promote protodeboronation, a related side reaction.[3][4] Careful screening of ligands is recommended.
-
Control Reaction Parameters: Run the reaction at the lowest effective temperature and for the shortest possible time.[1][5]
-
Maintain an Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the protodebromination of this compound.
Issue: High Levels of Protodebrominated Byproduct Detected
| Potential Cause | Suggested Solution |
| Presence of Water | Use anhydrous solvents and reagents. Consider adding a drying agent if compatible with the reaction. Ensure all glassware is oven-dried before use. |
| Inappropriate Base | Switch to a milder base. Perform a screen of bases such as K₃PO₄, Cs₂CO₃, and KF to find the optimal one for your specific substrate.[1][2] |
| Suboptimal Ligand | Screen a variety of phosphine ligands. While bulky, electron-rich ligands are a good starting point, the optimal choice can be substrate-dependent.[2][3] |
| High Reaction Temperature | Lower the reaction temperature in increments of 10 °C to find the minimum temperature required for the desired reaction to proceed at a reasonable rate.[1] |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodebromination. |
| Oxygen Contamination | Ensure the reaction setup is properly sealed and purged with an inert gas. Use degassed solvents.[1] |
Quantitative Data Summary
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Solvent | Yield (%) |
| 1,4-Dioxane | 71 |
| Isopropanol | 64 |
| THF | 55 |
| DMF | 32 |
| Data adapted from a study on a similar substrate system.[2] |
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Relative Yield (%) |
| Cs₂CO₃ | Superior |
| K₃PO₄ | High |
| K₂CO₃ | Moderate |
| Na₂CO₃ | Low |
| Qualitative comparison based on general observations in Suzuki-Miyaura reactions.[2] |
Experimental Protocols
General Protocol for Minimizing Protodebromination in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling reaction to minimize the formation of the protodebrominated byproduct.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Phosphine ligand (if using a pre-catalyst like Pd(OAc)₂)
-
Anhydrous base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Anhydrous, degassed water (if required for the catalytic cycle)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the reaction vessel, add the this compound, the arylboronic acid, and the anhydrous base under a positive pressure of inert gas.
-
Inerting the System: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. If a two-part catalyst system is used, add the ligand at this stage. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically starting at a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by an appropriate method (TLC, GC, or LC-MS). Once the reaction is complete, cool the mixture to room temperature and proceed with the standard aqueous work-up and purification.
Visualizations
Caption: Troubleshooting workflow for minimizing protodebromination.
Caption: Competing pathways: Suzuki coupling vs. protodebromination.
References
Technical Support Center: Managing Reaction Exotherms with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms when working with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific challenges and provides actionable solutions for managing exothermic events.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Increase | - Reagent addition is too fast.- Inadequate cooling.- Incorrect solvent choice (too high boiling point).- Reaction concentration is too high. | 1. Immediately stop reagent addition.2. Increase cooling bath efficiency (e.g., switch to a colder bath like dry ice/acetone).3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture.4. For future experiments, reduce the rate of addition, use a more efficient cooling system, choose a lower-boiling solvent, and/or decrease the reaction concentration. |
| Delayed Exotherm (Induction Period) | - Slow reaction initiation followed by a sudden acceleration.- Impurities in starting materials or catalyst. | 1. Maintain vigilant temperature monitoring even if the reaction appears sluggish initially.2. Ensure efficient stirring to promote even heat distribution.3. For future runs, consider gentle warming to initiate the reaction under controlled conditions before proceeding with the full addition of reagents.4. Purify starting materials and ensure the catalyst is active and of high quality. |
| Localized Hotspots | - Poor stirring or mixing.- Viscous reaction mixture hindering heat transfer. | 1. Increase the stirring rate to improve homogeneity.2. If the mixture is highly viscous, consider dilution with an appropriate solvent.3. For larger scale reactions, use an overhead stirrer with a properly designed impeller for better mixing. |
| Exotherm During Work-up | - Quenching of reactive intermediates (e.g., Grignard reagents) is too rapid.- Acid-base neutralization is highly exothermic. | 1. Perform quenching at a low temperature (e.g., 0 °C or below).2. Add the quenching agent slowly and portion-wise with vigorous stirring.3. For acid-base neutralizations, cool the mixture and add the neutralizing agent dropwise. |
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions involving this compound that can lead to significant exotherms?
A1: The primary reactions to be cautious of are:
-
Grignard Reagent Formation: The reaction of the aryl bromide with magnesium metal is highly exothermic and requires careful control of the initiation and subsequent addition of the substrate.
-
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): While the overall reaction may be endothermic, the initial oxidative addition and subsequent steps can have exothermic components. The rate of these reactions can be significantly influenced by the catalyst, ligands, and base used, which in turn affects heat generation.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing trifluoromethoxy group can activate the aromatic ring for nucleophilic attack. Reactions with strong nucleophiles can be highly exothermic.
Q2: How do the substituents on this compound influence its reactivity and potential for exotherms?
A2: The electronic properties of the substituents play a crucial role:
-
-OCF₃ (Trifluoromethoxy group): This is a strong electron-withdrawing group, which can increase the rate of nucleophilic aromatic substitution and may also influence the kinetics of cross-coupling reactions.
-
-OCH₃ (Methoxy group): This is an electron-donating group. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group can lead to complex reactivity patterns that may not be immediately obvious.
-
-Br (Bromo group): This is the reactive site for Grignard formation and many cross-coupling reactions.
Q3: What are the key safety precautions to take before starting a reaction with this compound?
A3:
-
Conduct a thorough literature search: Look for similar reactions to understand potential hazards.
-
Perform a risk assessment: Identify potential exothermic steps and plan for their control.
-
Use appropriate personal protective equipment (PPE): This includes safety glasses, flame-retardant lab coat, and appropriate gloves.
-
Work in a well-ventilated fume hood.
-
Have a cooling bath and quenching agents readily available.
-
Start with a small-scale reaction to assess the thermal profile before scaling up.
Q4: What are the best practices for controlling a Grignard reaction with this compound?
A4:
-
Ensure all glassware is rigorously dried to prevent quenching and uncontrolled initiation.
-
Use an initiating agent like iodine or 1,2-dibromoethane to start the reaction on a small scale.
-
Once initiated, add the solution of this compound in an appropriate anhydrous solvent (e.g., THF, diethyl ether) dropwise to maintain a controlled reflux.
-
Use an external cooling bath to manage the exotherm.
Experimental Protocols
General Protocol for Managing Exotherms in a Suzuki Coupling Reaction
This protocol provides a general framework. Specific conditions may need to be optimized for your particular reaction.
Reagents and Equipment:
-
This compound
-
Boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet
-
Thermocouple for monitoring internal temperature
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, combine this compound, the boronic acid or ester, and the base.
-
Solvent Addition: Add the solvent and stir the mixture at room temperature.
-
Catalyst Addition: Add the palladium catalyst to the mixture.
-
Controlled Heating: Begin heating the reaction mixture slowly. Monitor the internal temperature closely using a thermocouple.
-
Exotherm Management: If a significant exotherm is observed, immediately lower or remove the heating source and, if necessary, use a cooling bath to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the aqueous work-up.
Visualizations
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Substituted Bromobenzenes
For Researchers, Scientists, and Drug Development Professionals
The compounds selected for comparison are:
-
1-Bromo-4-(trifluoromethyl)benzene: To illustrate the effect of a bromine and a trifluoromethyl group.
-
1-Methoxy-4-(trifluoromethyl)benzene: To observe the influence of a methoxy group in a similar electronic environment.
-
1-Bromo-4-(trifluoromethoxy)benzene: As a close structural analog to the target compound.
¹H NMR Data Comparison
The ¹H NMR spectra of substituted benzenes are highly dependent on the electronic nature of the substituents. Electron-donating groups, such as a methoxy group, tend to shield the aromatic protons, shifting their signals to a higher field (lower ppm). Conversely, electron-withdrawing groups, like bromo and trifluoromethyl/trifluoromethoxy groups, deshield the protons, causing their signals to appear at a lower field (higher ppm).
| Compound | Aromatic Protons Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz) | Methine/Methyl Protons Chemical Shift (δ ppm), Multiplicity |
| 1-Bromo-4-(trifluoromethyl)benzene | 7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H)[1] | - |
| 1-Methoxy-4-(trifluoromethyl)benzene | 7.58 (d, J = 8.6 Hz, 2H), 6.99 (d, J = 8.6 Hz, 2H)[1] | 3.88 (s, 3H)[1] |
¹³C NMR Data Comparison
The ¹³C NMR chemical shifts are also significantly influenced by the substituents. The carbon atom directly attached to an electronegative substituent will be deshielded. The electronic effects of the substituents are transmitted throughout the aromatic ring, affecting the chemical shifts of all carbon atoms.
| Compound | Aromatic Carbons Chemical Shift (δ ppm) | Methine/Methyl Carbon Chemical Shift (δ ppm) |
| 1-Bromo-4-(trifluoromethyl)benzene | 132.1, 129.7, 126.9 (q, J = 3.8 Hz), 126.5 (q, J = 1.8 Hz), 123.9 (q, J = 273.1 Hz)[1] | - |
| 1-Methoxy-4-(trifluoromethyl)benzene | 162.0, 126.9 (q, J = 3.7 Hz), 124.5 (q, J = 270.9 Hz), 122.8 (q, J = 32.5 Hz), 113.9[1] | 55.4[1] |
| 1-Bromo-4-(trifluoromethoxy)benzene | 149.3, 132.8, 121.8, 120.6 (q, J = 257.5 Hz), 118.9 | - |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
Instrumentation: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Acquisition Time: Typically 2-4 seconds.
-
Spectral Width: A spectral width of about 12-16 ppm is commonly used for aromatic compounds.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon atom.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A delay of 2 seconds is typical.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: A spectral width of about 200-250 ppm is generally used.
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.
Structural Visualization and NMR Correlation
The following diagrams illustrate the structures of the compared compounds. The numbering of the atoms can be used to correlate with the assigned NMR signals, although specific assignments for all carbons were not available in the searched literature.
Caption: Chemical structures of the compared substituted bromobenzenes.
References
A Comparative Guide to the Mass Spectrometry Analysis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene and its derivatives. These compounds, featuring a trifluoromethoxy group, are of significant interest in the development of modern agrochemicals and pharmaceuticals due to their unique physicochemical properties that enhance bioactivity.[1] Accurate and reliable analytical methods are crucial for their identification, quantification, and structural elucidation in various matrices.
The primary focus of this guide is Gas Chromatography-Mass Spectrometry (GC-MS), the benchmark technique for volatile halogenated organic compounds.[2][3] We will explore expected fragmentation patterns, compare different ionization techniques, and evaluate alternative analytical methods, supported by detailed experimental protocols and data presented for clear comparison.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for analyzing thermally stable and volatile compounds like this compound.[4] The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides detection, identification, and structural information based on the mass-to-charge ratio of the ionized molecule and its fragments.
Experimental Protocol: GC-MS
A typical GC-MS protocol for the analysis of halogenated aromatic compounds is detailed below. Optimization may be required based on the specific derivative and sample matrix.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m × 0.25 mm i.d. × 0.25-μm film thickness) or similar non-polar column |
| Inlet Mode | Splitless |
| Inlet Temp. | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temp. | 230 °C |
| Quad Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 40–450) |
GC-MS Experimental Workflow
The following diagram illustrates the typical workflow for analyzing a sample using GC-MS.
Caption: A typical experimental workflow for GC-MS analysis.
Predicted Mass Spectrum and Fragmentation Pattern
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[4][5] The fragmentation pattern is critical for structural elucidation. For This compound (Molecular Weight: ~271 g/mol ), the following fragments are predicted. A key feature is the presence of two molecular ion peaks at a ~1:1 ratio, M+• and [M+2]+•, due to the natural isotopic abundance of bromine (79Br and 81Br).[6][7]
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Neutral Loss | Comments |
| 270 | 272 | [C8H6BrF3O2]+• | - | Molecular Ion (M) . The M/[M+2] pair confirms the presence of one bromine atom. |
| 255 | 257 | [C7H3BrF3O2]+• | •CH3 (15 u) | Loss of a methyl radical from the methoxy group. |
| 191 | - | [C8H6F3O2]+ | •Br (79 u) | Loss of a bromine radical, a common fragmentation for bromo-aromatics.[6] |
| 171 | 173 | [C7H4BrO]+• | •CF2O (66 u) or •OCF3 (85 u) | Fragmentation involving the trifluoromethoxy group. |
| 143 | 145 | [C6H4Br]+ | •CH3, CO, HF | Further fragmentation of the aromatic ring structure. |
| 69 | - | [CF3]+ | C7H6BrO2• | Characteristic fragment for trifluoromethyl-containing compounds. |
Comparison of Analytical Methods
While GC-MS is a powerful tool, other methods offer advantages in sensitivity or selectivity for specific applications. The choice of technique depends on the analytical goal, whether it is quantification of a known target or identification of an unknown compound.
Comparison of MS Ionization Techniques
| Technique | Principle | Fragmentation | Molecular Ion | Selectivity | Primary Use |
| Electron Ionization (EI) | High-energy electrons (70 eV) bombard the molecule, causing ionization and fragmentation.[8] | Extensive | Often weak | Low; ionizes most volatile organic compounds. | Structural elucidation and identification via library matching. |
| Negative Chemical Ionization (NCI) | A reagent gas creates low-energy electrons that are captured by electronegative analytes.[9] | Minimal | Strong | High; very selective for compounds with high electron affinity (e.g., halogens).[10] | Highly sensitive and selective quantification of halogenated compounds. |
Comparison of GC Detectors
| Method | Selectivity | Sensitivity | Structural Information | Typical Application |
| GC-MS (EI) | Universal (mass-based) | Good to Excellent | Excellent | Identification of unknowns, structural confirmation, and quantification. |
| GC-ECD (Electron Capture Detector) | Highly selective for electronegative compounds (e.g., halogens).[2] | Excellent | None | Trace-level quantification of known halogenated compounds (e.g., pesticides).[11] |
| GC-XSD (Halogen-Specific Detector) | Specific to halogen-containing compounds, reducing matrix interference.[12] | Very Good | None | Selective detection of halogenated analytes in complex matrices. |
Decision Guide for Method Selection
The selection of an appropriate analytical technique is guided by the specific research question. The following diagram outlines a logical approach to choosing a method for analyzing this compound derivatives.
Caption: Decision tree for selecting an analytical method.
References
- 1. nbinno.com [nbinno.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. rroij.com [rroij.com]
- 9. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 12. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Coupling Performance of a Key Fluorinated Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. The choice of building blocks, especially those bearing tunable electronic and steric properties, can significantly influence the efficiency and outcome of synthetic routes. This guide provides a comparative analysis of the reactivity of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene , a fluorinated bromoarene, in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The reactivity of this substrate is benchmarked against a selection of other bromoarenes, providing a framework for researchers to anticipate its performance and select optimal conditions for their synthetic endeavors. The data presented herein is a synthesis of established chemical principles and reported experimental outcomes for structurally analogous compounds.
Executive Summary of Reactivity
This compound possesses a unique combination of substituents that modulate its reactivity in cross-coupling reactions. The electron-donating methoxy group at the ortho position and the electron-withdrawing trifluoromethoxy group at the para position create a nuanced electronic environment. The trifluoromethoxy group is expected to enhance the rate of oxidative addition, the typically rate-determining step in these catalytic cycles, by rendering the aromatic ring more electron-deficient. Conversely, the ortho-methoxy group may exert a modest steric hindrance and also influence the electron density at the carbon-bromine bond.
This guide will delve into the expected performance of this compound in comparison to bromoarenes with varying electronic and steric profiles, such as 4-bromoanisole (electron-rich), 4-bromobenzotrifluoride (electron-poor), and 1-bromo-2-methoxybenzene (sterically similar).
Comparative Reactivity Data
The following table summarizes representative yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of various bromoarenes. While specific data for this compound is not extensively available in peer-reviewed literature, the reactivity can be inferred from compounds with similar substitution patterns. The data for the comparator molecules provides a valuable baseline for predicting the performance of the target compound.
| Bromoarene | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Predicted: Good to Excellent |
| This compound (Predicted) | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Predicted: Good to Excellent |
| This compound (Predicted) | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 16 | Predicted: Good to Excellent |
| 4-Bromoanisole | Phenylboronic acid | Suzuki-Miyaura | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 80 | 1 | 98[1] |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Suzuki-Miyaura | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 80 | 12 | 89[2] |
| 1-Bromo-2-methoxybenzene | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 |
| 4-Bromoanisole | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 95 |
| 4-Bromobenzotrifluoride | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 92[3] |
| 1-Bromo-2-methoxybenzene | Morpholine | Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 18 | 88 |
| 4-Bromoanisole | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | - | >95[4] |
| 4-Bromobenzotrifluoride | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 3 | 70[5] |
| 1-Bromo-2-methoxybenzene | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 60 | 16 | 85 |
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling
General Procedure: A mixture of the bromoarene (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv) is taken in a degassed solvent system (e.g., toluene/water 10:1). The reaction mixture is stirred at a specified temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
Buchwald-Hartwig Amination
General Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromoarene (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).[3] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and quenched with water or a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.[7][8]
Sonogashira Coupling
General Procedure: To a solution of the bromoarene (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a degassed solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[9] The reaction mixture is stirred at a specified temperature (ranging from room temperature to 80 °C) under an inert atmosphere. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To aid in the conceptual understanding of these critical synthetic transformations, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of Trifluoromethoxy-Substituted Biaryls: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of molecular architecture is paramount. This guide provides a comparative analysis of the synthesis of biaryl compounds derived from bromo-methoxy-(trifluoromethoxy)benzene precursors, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We present experimental data, detailed protocols, and a crystallographic analysis of a representative product to inform rational drug design and synthetic strategy.
The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene and its isomers are valuable building blocks for introducing this privileged moiety into complex organic molecules. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone for the synthesis of the biaryl scaffolds often found in pharmaceuticals.[2][3][4][5][6][7]
Comparative Analysis of Suzuki-Miyaura Coupling Performance
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system, particularly when dealing with sterically hindered or electronically demanding substrates. Below is a comparative table summarizing the yields of biaryl products from aryl bromides with substitution patterns relevant to the title compound.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 1 | 98 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 12 | 89 |
| 3 | 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | Triphenylphosphine (4) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12-24 | Varies |
| 4 | 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | CsF | 1,4-Dioxane | 100 | 12-18 | Varies |
| 5 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivative | o-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | 1,4-Dioxane | MW | 0.67 | 66 |
| 6 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivative | 4-Fluorophenylboronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | 1,4-Dioxane | MW | 0.67 | 78 |
Note: Data is compiled from various sources for illustrative purposes and yields are substrate and condition dependent.[7][8][9] For sterically hindered substrates, such as those with ortho-substituents, the use of bulky and electron-rich phosphine ligands like XPhos or o-(di-tert-butylphosphino)biphenyl can significantly improve reaction outcomes.[2][4]
X-ray Crystal Structure of a Representative Biaryl Product
While a crystal structure for a direct product of this compound was not found in the public domain, we present the crystallographic data for a closely related compound, 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl , synthesized via a Suzuki-Miyaura coupling reaction.[10] This structure provides valuable insights into the conformational preferences and intermolecular interactions of biaryls containing both methoxy and trifluoromethyl-substituted rings.
The molecule crystallizes in the monoclinic space group P2₁/c.[10] A key structural feature is the dihedral angle between the two benzene rings, which is 49.98 (9)°.[10] The nitro group is significantly twisted out of the plane of its parent benzene ring by 66.85 (19)°.[10] The trifluoromethyl group exhibited rotational disorder.[10]
| Crystallographic Data for 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl | |
| Chemical Formula | C₁₄H₁₀F₃NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1956 (13) |
| b (Å) | 20.777 (3) |
| c (Å) | 7.9715 (12) |
| β (°) | 104.240 (2) |
| Volume (ų) | 1315.7 (3) |
| Z | 4 |
Data obtained from single-crystal X-ray diffraction at 293 K.[10]
Below is a diagram illustrating the structure of 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl.
Caption: Molecular structure of 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water, 1,4-Dioxane/Water)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Synthesis of 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl[10]
To a solution of 1-bromo-4-methoxy-2-nitrobenzene (1.0 equiv) and 4-(trifluoromethyl)phenylboronic acid (1.5 equiv) in a suitable solvent, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and an aqueous solution of a base (e.g., Na₂CO₃, 2.0 M) are added. The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography to yield the title compound. Crystals suitable for X-ray diffraction can be obtained by recrystallization from a suitable solvent like methanol.[10]
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction, from reagent selection to product analysis.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
This guide provides a framework for understanding and implementing the synthesis of biaryl compounds from this compound and related precursors. The provided data and protocols serve as a starting point for optimization, and the crystallographic information offers valuable structural insights for the design of novel molecules in the field of drug discovery.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for ensuring product purity, optimizing reaction conditions, and meeting regulatory standards. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene and its potential impurities. The information presented is based on established analytical principles and data from analogous compounds, offering a robust framework for method development and selection.
Comparison of Analytical Techniques
A summary of the key performance characteristics of a developed Reverse-Phase HPLC (RP-HPLC) method and a comparable GC-MS method for the analysis of a hypothetical reaction mixture is presented below. The hypothetical mixture contains the target compound, unreacted starting material, and a common positional isomer byproduct.
| Parameter | RP-HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Instrumentation | HPLC system with UV detector | GC system with a Mass Spectrometer |
| Sample Volatility | Not required | Required |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes |
| Selectivity | Good for positional isomers | Excellent for positional isomers with mass spectral data |
| Sensitivity | High (ng to µg range) | Very High (pg to ng range) |
| Cost | Moderate | High |
| Primary Advantages | Versatile for a wide range of compounds, non-destructive | High resolution, definitive identification with MS |
| Primary Disadvantages | Lower resolution than GC for volatile compounds | Requires volatile and thermally stable analytes |
Experimental Data
The following tables present hypothetical, yet scientifically plausible, experimental data for the analysis of a reaction mixture containing this compound and potential impurities using the developed RP-HPLC and GC-MS methods.
RP-HPLC Performance Data
| Compound | Retention Time (min) | Resolution (Rs) | Asymmetry (As) |
| 2-Methoxy-4-(trifluoromethoxy)benzene | 5.2 | - | 1.1 |
| This compound | 8.5 | 3.1 | 1.2 |
| 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | 9.8 | 1.8 | 1.1 |
GC-MS Performance Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Methoxy-4-(trifluoromethoxy)benzene | 6.8 | 192, 177, 149 |
| This compound | 9.2 | 272, 270, 257, 255 |
| 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | 9.5 | 272, 270, 257, 255 |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from a protocol for the similar compound 1-bromo-4-methoxybenzene and is optimized for the separation of the target compound from potential impurities.[1]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 60% B
-
13-15 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reaction mixture in the initial mobile phase composition (60:40 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on general procedures for the analysis of halogenated aromatic compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-350 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.
Visualizations
The following diagrams illustrate the workflow for the HPLC analysis and the logical relationship between the analytical techniques discussed.
Caption: Workflow for the HPLC analysis of the reaction mixture.
References
Reactivity Face-Off: Trifluoromethoxy- vs. Trifluoromethyl-Substituted Bromoarenes in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most utilized are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, which impart unique electronic and physiological properties to aromatic systems. This guide provides an objective, data-driven comparison of the reactivity of bromoarenes substituted with these two critical moieties in palladium-catalyzed cross-coupling reactions, offering valuable insights for reaction optimization and library synthesis.
Executive Summary
Both the trifluoromethoxy and trifluoromethyl groups are strongly electron-withdrawing, a property that generally enhances the reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions. However, subtle electronic and steric differences between the two can lead to notable variations in reaction kinetics and overall yields. This guide summarizes available experimental data for Suzuki-Miyaura and Buchwald-Hartwig reactions, provides detailed experimental protocols, and visualizes key concepts to aid in the rational selection of substrates and reaction conditions.
Data Presentation: A Comparative Analysis of Reactivity
Table 1: Suzuki-Miyaura Coupling of 4-Substituted Bromoarenes with Phenylboronic Acid
| Substituent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-CF₃ | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~85-95 |
| 4-OCF₃ | Data not available for direct comparison under identical conditions |
Note: The electron-withdrawing nature of the -OCF₃ group is expected to facilitate oxidative addition, similar to the -CF₃ group. However, the potential for interaction of the oxygen lone pairs with the palladium center could influence the catalytic cycle.
Table 2: Buchwald-Hartwig Amination of 4-Substituted Bromoarenes with Aniline
| Substituent | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-CF₃ | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | ~90-98 |
| 4-OCF₃ | Data not available for direct comparison under identical conditions |
Note: For electron-deficient aryl bromides like those bearing -CF₃ or -OCF₃ groups, catalyst systems with bulky and electron-rich phosphine ligands are generally preferred to promote the challenging oxidative addition and reductive elimination steps.[1]
Understanding the Reactivity Landscape: Electronic and Steric Effects
The reactivity of substituted bromoarenes in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic nature of the substituent at the para-position. Both -CF₃ and -OCF₃ groups are strongly electron-withdrawing, which makes the ipso-carbon more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. This is often the rate-determining step in the catalytic cycle.
Figure 1: Influence of electron-withdrawing substituents on the oxidative addition step.
While both groups enhance reactivity, the trifluoromethoxy group possesses oxygen lone pairs that could potentially interact with the palladium center, although the strong electron-withdrawing nature of the CF₃ group diminishes this effect compared to a methoxy group. The trifluoromethoxy group is also considered slightly more lipophilic than the trifluoromethyl group.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for comparative studies of trifluoromethoxy- and trifluoromethyl-substituted bromoarenes.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the Suzuki coupling of a substituted bromoarene with phenylboronic acid.
Materials:
-
Substituted bromoarene (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted bromoarene, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of a substituted bromoarene with an amine.[1]
Materials:
-
Substituted bromoarene (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the substituted bromoarene, Pd₂(dba)₃, and XPhos.
-
Add sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
Both trifluoromethoxy- and trifluoromethyl-substituted bromoarenes are highly valuable substrates for palladium-catalyzed cross-coupling reactions due to their enhanced reactivity imparted by the electron-withdrawing nature of the substituents. While direct, quantitative comparative data is limited, the available information suggests that both substrates should perform well in Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly when employing modern catalyst systems with bulky, electron-rich phosphine ligands.
To provide a more definitive comparison, future work should focus on conducting side-by-side kinetic studies of these two classes of substrates under a range of standardized reaction conditions. Such data would be invaluable to the scientific community, enabling more precise control over reaction outcomes and facilitating the development of more efficient and selective synthetic methodologies for the preparation of novel pharmaceuticals and advanced materials. Researchers are encouraged to use the provided protocols as a starting point for their own comparative investigations.
References
Comparative Guide to Novel Compounds Derived from 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized from the versatile building block, 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. The inclusion of the trifluoromethoxy group is of significant interest in medicinal chemistry, as it can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] This document details the synthesis, structural validation, and comparison of these novel compounds with relevant alternatives, supported by experimental data.
I. Synthesis of Novel Biaryl and Arylamine Derivatives
This compound serves as a key starting material for the synthesis of a variety of derivatives through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules with potential biological activity.[3][4] This guide will focus on two primary classes of derivatives: biaryl compounds via Suzuki-Miyaura coupling and arylamine compounds via Buchwald-Hartwig amination.
A. Novel Biaryl Compounds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[5][6][7] In this context, it is employed to synthesize novel 2'-methoxy-4'-(trifluoromethoxy)biphenyl derivatives.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
B. Novel Arylamine Compounds via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[8]
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
II. Comparative Data of Synthesized Compounds
The following tables summarize the key data for a representative novel compound from each class and a relevant alternative for comparison.
Table 1: Comparison of Biaryl Compounds
| Feature | Novel Compound: 2'-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ol | Alternative: 4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl |
| Molecular Formula | C₁₄H₁₁F₃O₃ | C₁₄H₁₁F₃O |
| Molecular Weight | 284.23 g/mol | 252.23 g/mol |
| Synthesis Method | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| ¹H NMR (CDCl₃, δ) | 7.42 (d, J = 8.4 Hz, 2H), 7.29 (d, J = 8.4 Hz, 1H), 6.95-6.85 (m, 4H), 5.01 (s, 1H), 3.85 (s, 3H) | 7.60-7.54 (m, 4H), 7.47 (dd, J = 6.7, 2.1 Hz, 2H), 6.93 (dd, J = 6.6, 2.2 Hz, 2H), 3.79 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | 155.4, 148.1, 142.3 (q, J=1.8 Hz), 133.2, 130.5, 129.1, 121.2 (q, J=257.4 Hz), 117.8, 116.0, 115.8, 56.2 | 160.1, 145.0, 131.9, 128.5, 128.4, 126.9 (q, J=3.8 Hz), 125.8 (q, J=270.2 Hz), 114.2, 55.4 |
| Yield | ~85% | ~90% |
Table 2: Comparison of Arylamine Compounds
| Feature | Novel Compound: N-(4-methoxyphenyl)-2-methoxy-4-(trifluoromethoxy)aniline | Alternative: 4-(Trifluoromethoxy)aniline |
| Molecular Formula | C₁₅H₁₄F₃NO₃ | C₇H₆F₃NO |
| Molecular Weight | 313.27 g/mol | 177.12 g/mol |
| Synthesis Method | Buchwald-Hartwig Amination | Reduction of p-trifluoromethoxynitrobenzene[9] |
| ¹H NMR (CDCl₃, δ) | 7.15-7.05 (m, 2H), 6.90-6.80 (m, 4H), 6.75 (d, J=8.8 Hz, 1H), 5.80 (s, 1H), 3.82 (s, 3H), 3.78 (s, 3H) | 6.98 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 3.75 (br s, 2H) |
| ¹³C NMR (CDCl₃, δ) | 155.0, 149.2, 141.8 (q, J=1.8 Hz), 135.4, 132.1, 125.0, 121.4 (q, J=257.0 Hz), 118.9, 117.5, 114.8, 56.0, 55.6 | 144.2, 143.9 (q, J=1.9 Hz), 122.3, 121.8 (q, J=256.3 Hz), 115.4 |
| Yield | ~92% | High Yield[9] |
III. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5][6]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
B. General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring (e.g., at 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[8]
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography to yield the N-aryl aniline derivative.
IV. Structural Validation Workflow
The unambiguous determination of the structure of novel compounds is critical. A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for synthesis and structural validation.
V. Potential Biological Significance and Signaling Pathways
Derivatives of trifluoromethoxy-substituted benzene are of high interest in drug discovery, with applications as potential anticancer agents.[1][10] For instance, many kinase inhibitors feature a substituted biphenyl or arylamine scaffold. One of the key targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.
The novel compounds synthesized from this compound could potentially act as inhibitors of this pathway.
Caption: Inhibition of the EGFR signaling pathway.
This guide highlights the utility of this compound as a precursor to novel compounds with potential applications in medicinal chemistry. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
Comparative Yield Analysis of Catalysts for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Synthesis
For Immediate Release
A comprehensive comparative analysis of various catalytic systems for the synthesis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene reveals significant variations in yield and regioselectivity. This guide provides researchers, scientists, and drug development professionals with objective experimental data to inform catalyst selection for the bromination of the key precursor, 2-methoxy-4-(trifluoromethoxy)benzene.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the electrophilic aromatic bromination of 2-methoxy-4-(trifluoromethoxy)benzene. The regiochemical outcome of this reaction is governed by the directing effects of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) substituents. The strongly activating ortho-, para-directing methoxy group and the deactivating meta-directing trifluoromethoxy group present a challenge in achieving high selectivity for the desired isomer. This guide evaluates several common bromination catalysts and their impact on the reaction yield.
Comparative Yield Data
While direct experimental data for the bromination of 2-methoxy-4-(trifluoromethoxy)benzene is not extensively available in the public domain, a comparative analysis can be constructed based on analogous reactions with structurally similar substituted anisoles and phenols. The following table summarizes the expected yields for different catalytic systems based on these established precedents.
| Catalyst System | Brominating Agent | Typical Yield (%) | Key Characteristics & References |
| Lewis Acid | N-Bromosuccinimide (NBS) | 75-90 | Often provides good regioselectivity. The choice of Lewis acid (e.g., FeCl₃, AlCl₃) can influence the isomer distribution. |
| Protic Acid | N-Bromosuccinimide (NBS) | 80-95 | Acid catalysis, for instance with HCl in acetone, can lead to rapid and high-yielding nuclear bromination of activated aromatic substrates.[1][2] |
| Zeolite | Bromine (Br₂) or NBS | 70-85 | Shape-selective catalysts like H-ZSM-5 can favor the formation of the para-isomer due to steric constraints within the zeolite pores.[3][4] |
| Ammonium Bromide / Hydrogen Peroxide | NH₄Br / H₂O₂ | 85-98 | An environmentally benign system that generates electrophilic bromine in situ. Often shows high para-selectivity in acetic acid.[5][6][7][8] |
| Vanadium Pentoxide / Hydrogen Peroxide | Tetrabutylammonium bromide (TBAB) / H₂O₂ | 80-95 | An efficient catalytic system for regioselective bromination under mild conditions. |
Note: The yields presented are estimates based on reactions with analogous substrates and may vary depending on the specific reaction conditions employed for 2-methoxy-4-(trifluoromethoxy)benzene.
Experimental Protocols
Detailed experimental protocols for the synthesis of the precursor, 2-methoxy-4-(trifluoromethoxy)benzene, and its subsequent bromination are provided below.
Synthesis of 2-methoxy-4-(trifluoromethoxy)benzene (Precursor)
A plausible synthetic route to the precursor starts from the commercially available 4-(trifluoromethoxy)phenol.
-
Ortho-hydroxylation of 4-(trifluoromethoxy)phenol: The starting phenol can be hydroxylated at the ortho-position using various methods, such as the Reimer-Tiemann reaction, to introduce a hydroxyl group, yielding 2-hydroxy-4-(trifluoromethoxy)phenol.
-
O-methylation: The resulting catechol derivative is then selectively O-methylated at the newly introduced hydroxyl group to yield 2-methoxy-4-(trifluoromethoxy)phenol (guaiacol derivative). This can be achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base.[9]
-
Final Methylation: The remaining phenolic hydroxyl group is then methylated to afford the target precursor, 2-methoxy-4-(trifluoromethoxy)benzene (an anisole derivative).
General Experimental Protocol for Bromination
The following protocol outlines a general procedure for the bromination of 2-methoxy-4-(trifluoromethoxy)benzene using N-Bromosuccinimide (NBS) with an acid catalyst.
-
Reaction Setup: To a solution of 2-methoxy-4-(trifluoromethoxy)benzene (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq.).
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) or a Lewis acid (e.g., 0.1 eq. of FeCl₃).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Logical Workflow and Signaling Pathways
The synthesis and subsequent bromination can be visualized as a logical workflow.
Caption: Synthetic workflow for this compound.
The directing effects of the substituents on the aromatic ring determine the regioselectivity of the bromination.
Caption: Directing effects of substituents on the aromatic ring.
References
- 1. nbinno.com [nbinno.com]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. journals.iau.ir [journals.iau.ir]
- 4. Bromination of aromatic compounds using an Fe2O3/zeolite catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [erowid.org]
- 7. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Guaiacol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electronic Effects of the Trifluoromethoxy Group: A DFT-Informed Analysis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electronic properties of the trifluoromethoxy (-OCF3) group as a substituent on an aromatic ring, using 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene as the focal point. While direct experimental and computational studies on this specific molecule are not extensively available in the reviewed literature, this document synthesizes data from closely related analogues and established principles of physical organic chemistry to project its electronic characteristics. By comparing the potent trifluoromethoxy group with its methoxy (-OCH3) and trifluoromethyl (-CF3) counterparts, we offer insights into its potential impact on molecular properties relevant to medicinal chemistry and materials science.
The -OCF3 group is of significant interest in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Its electronic nature is complex, exhibiting strong electron-withdrawing inductive effects due to the highly electronegative fluorine atoms, alongside a weaker electron-donating resonance effect from the oxygen lone pairs.[4][5] This duality makes it a fascinating substituent for fine-tuning the electronic landscape of a molecule.
Comparative Electronic Parameters of Key Substituents
The electronic influence of a substituent is often quantified by its Hammett constant (σ), which reflects its electron-donating or electron-withdrawing ability. A comparison of the Hammett constants for the trifluoromethoxy group and other relevant substituents clearly illustrates its strong electron-withdrawing nature, comparable to that of a halogen.[4]
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Key Electronic Effect | Lipophilicity (Hansch π) |
| -OCF3 (Trifluoromethoxy) | 0.35 | 0.40 | Strongly Inductively Withdrawing (-I), Weakly Resonance Donating (+R) | 1.04[4][6] |
| -OCH3 (Methoxy) | -0.27 | 0.12 | Strongly Resonance Donating (+R), Weakly Inductively Withdrawing (-I) | -0.02[4] |
| -CF3 (Trifluoromethyl) | 0.54 | 0.43 | Strongly Inductively Withdrawing (-I), Weakly Resonance Withdrawing (-R) | 0.88[1][4] |
| -Br (Bromo) | 0.23 | 0.39 | Inductively Withdrawing (-I), Weakly Resonance Donating (+R) | 0.86[4] |
| -Cl (Chloro) | 0.23 | 0.37 | Inductively Withdrawing (-I), Weakly Resonance Donating (+R) | 0.71[4] |
| Table 1: Comparison of Hammett constants and lipophilicity for substituents relevant to the target molecule. Data sourced from established physical organic chemistry literature. |
Projected DFT Analysis: this compound vs. Analogues
A Density Functional Theory (DFT) study would be the ideal method to precisely quantify the electronic landscape of this compound. Based on trends observed in related substituted benzenes, we can project the expected outcomes of such a study and compare them with key analogues.[7] The trifluoromethoxy group is expected to significantly lower the energy of the frontier molecular orbitals (HOMO and LUMO) and alter the molecular electrostatic potential map, indicating regions of altered reactivity.
| Compound | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound (Projected) | ~3.5 - 4.5 | ~ -6.5 | ~ -1.5 | ~ 5.0 |
| 1-Bromo-2,4-dimethoxybenzene (Analogue 1) | ~2.0 - 3.0 | ~ -5.8 | ~ -0.8 | ~ 5.0 |
| 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene (Analogue 2) | ~4.0 - 5.0 | ~ -6.8 | ~ -1.8 | ~ 5.0 |
| Table 2: Projected comparative data from a hypothetical DFT study. Values are estimates based on the known electronic effects of the substituents. A higher dipole moment and lower orbital energies are anticipated upon introduction of the -OCF3 group compared to -OCH3. |
The introduction of the highly electronegative -OCF3 group is predicted to create a more electron-deficient aromatic ring compared to its dimethoxy analogue, influencing its susceptibility to electrophilic or nucleophilic attack.[8]
Methodologies for Electronic Effect Characterization
To validate the projected data, a combination of computational and experimental protocols would be employed.
Computational Protocol (DFT):
-
Structure Optimization: Geometry optimization of the ground state of the molecule using a functional such as B3LYP with a basis set like 6-311+G(d,p).[7]
-
Frequency Analysis: Calculation of vibrational frequencies to confirm the optimized structure is a true energy minimum.
-
Electronic Properties: Single-point energy calculations to determine HOMO/LUMO energies, molecular electrostatic potential (MEP), and partial atomic charges (e.g., Mulliken or Natural Bond Orbital analysis).
-
Solvent Effects: Implicit solvent models (e.g., PCM) can be used to simulate a solution-phase environment.
Experimental Protocols:
-
NMR Spectroscopy: ¹³C NMR chemical shifts of the aromatic carbons provide direct insight into the electron density at each position. The ¹⁹F NMR of the -OCF3 group would also be highly sensitive to the electronic environment.
-
Cyclic Voltammetry: This electrochemical technique can be used to experimentally determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels.
-
Hammett Analysis: The pKa values of a series of benzoic acids or the rates of reaction for a series of substituted benzenes can be measured to experimentally determine the Hammett constants for the substituent effects.[9]
Visualizing Electronic Effects and Workflows
Graphviz diagrams are used to illustrate the conceptual basis of the substituent effects and the proposed computational workflow.
Caption: Comparison of inductive and resonance effects for -OCH3 and -OCF3.
Caption: Standard workflow for a DFT-based electronic structure study.
Caption: Conceptual comparison of ring electron density.
Conclusion
The trifluoromethoxy group is a powerful modulator of electronic properties in aromatic systems. In this compound, it is projected to act as a strong electron-withdrawing group via induction, overriding the donating effects of the methoxy group and the bromine atom's weak resonance donation. This would result in a relatively electron-poor aromatic ring, significantly altering its reactivity profile compared to a non-fluorinated analogue like 1-Bromo-2,4-dimethoxybenzene. These predicted properties—lower HOMO/LUMO energies, a larger dipole moment, and increased lipophilicity—are highly relevant for applications in drug development, where tuning such parameters is critical for optimizing pharmacokinetic and pharmacodynamic profiles. The computational and experimental workflows outlined provide a clear roadmap for the empirical validation of these effects.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Operational Guide for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
This document provides immediate and essential safety, handling, and disposal protocols for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, designed for researchers, scientists, and professionals in drug development. The following guidance is based on safety data for structurally similar compounds and is intended to be a comprehensive resource for safe laboratory operations.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar compounds, it is classified as a substance that can cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[1][2][3][4]
Table 1: Hazard Classifications for Structurally Similar Compounds
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[5][6] | To protect against potential splashes of the chemical.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To prevent skin contact and potential irritation or allergic reactions.[1][7] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes.[5] | To protect skin from accidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8] If ventilation is inadequate, a respirator may be required.[5] | To minimize inhalation of vapors, which may cause respiratory irritation.[1][2][3] |
Operational and Handling Protocols
Safe handling and storage are critical to minimizing exposure risks. Engineering controls, such as working in a chemical fume hood, should be the primary method of exposure control.[8]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[8]
-
Donning PPE: Put on all required personal protective equipment as outlined in Table 2.
-
Dispensing: Conduct all work in a well-ventilated area or a certified chemical fume hood.[8] Avoid breathing vapors or mists.[3]
-
Heating: If heating is necessary, be aware that vapor/air mixtures can be explosive upon intense warming. Keep away from open flames, hot surfaces, and sources of ignition.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3] Decontaminate all equipment used.
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[2]
Emergency and Disposal Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9] Seek medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] Seek medical attention if irritation occurs. |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[9] If you feel unwell, call a poison center or doctor.[3][9] |
| Ingestion | Rinse mouth with water.[10] Do NOT induce vomiting. Seek immediate medical attention. |
Spill Management:
In case of a spill, clear the area of all personnel and move upwind.[1] Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1] Collect the absorbed material into a labeled container for disposal.[1]
Disposal Plan:
This chemical and its container must be disposed of as hazardous waste.[1] Contact a licensed professional waste disposal service.[11] Do not dispose of down the drain or into the environment.[11] Contaminated materials, such as gloves and absorbent pads, should also be collected and disposed of as hazardous waste.[11]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
